7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine chemical properties
The following technical guide details the chemical properties, synthesis logic, and application spectrum of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine . Core Scaffold for Kinase Inhibitor Discovery & Heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis logic, and application spectrum of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine .
Core Scaffold for Kinase Inhibitor Discovery & Heterocyclic Functionalization [1]
Executive Summary
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8 ) is a bifunctional heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2] This scaffold is a bioisostere of the purine ring system (adenine), making it a privileged structure in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors (e.g., CDK, PI3K, and TTK inhibitors).
The molecule features two distinct reactive handles:
C7-Chloride: An electrophilic "hot spot" highly susceptible to nucleophilic aromatic substitution (
C5-Amine: A nucleophilic handle suitable for amide coupling, urea formation, or reductive amination.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for drug development applications.
Chemical Identity & Physicochemical Properties[1][3][4]
Property
Data
Chemical Name
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
CAS Number
1189852-05-8
Molecular Formula
Molecular Weight
182.61 g/mol
SMILES
CC1=NN2C(N)=CC(Cl)=NC2=C1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-amino-3-methylpyrazole with 1,3-dielectrophiles.[1] However, achieving the specific 5-amino-7-chloro regiochemistry requires overcoming the inherent preference of the system to form 7-amino derivatives.[1]
The Regioselectivity Challenge
When 5-amino-3-methylpyrazole reacts with ethyl cyanoacetate, the exocyclic amine typically attacks the nitrile, leading to 7-amino-2-methylpyrazolo[1,5-a]pyrimidin-5-one .[1] Chlorination of this product yields the isomer (7-amino-5-chloro).[1]
To access the 5-amino-7-chloro target, the synthesis often employs a 5,7-dichloro intermediate or a specific condensation strategy that inverts this selectivity.[1]
Primary Synthetic Route (Displacement Strategy)
The most robust route to the 5-amino-7-chloro scaffold involves the controlled mono-amination of the 5,7-dichloro precursor.[1] While C7 is generally more reactive toward
, steric modulation (via the C2-methyl) or specific solvent effects can be exploited to isolate the C5-amine.[1]
) or a protected amine equivalent (e.g., PMB-amine) followed by deprotection. Note: Strict chromatographic separation is often required to remove the 7-amino isomer.[1]
Caption: Synthetic pathway via the 5,7-dichloro intermediate. Controlling the amination step is critical to favor or isolate the 5-amino target over the thermodynamically favored 7-amino isomer.[1]
Reactivity & Functionalization Profile
The 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold acts as a "hub" for divergent synthesis.[1] Its reactivity is defined by the electronic difference between the C7 and C5 positions.
C7-Chlorine: The Electrophilic Warhead
The chlorine at position 7 is activated by the adjacent bridgehead nitrogen, making it highly susceptible to displacement.
Displacement: Reacts with amines, thiols, and alkoxides. This is the primary method for introducing solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the aromatic system.[1]
C5-Amine: The Nucleophilic Handle
The amine at position 5 is less nucleophilic than a standard aniline due to the electron-deficient pyrimidine ring but remains reactive enough for:
Acylation: Formation of amides using acid chlorides or carboxylic acids (with HATU/EDC).
Dissolution: Dissolve the substrate in DMF (0.1 M concentration) in a round-bottom flask under Nitrogen.
Addition: Add the base followed by the dropwise addition of Morpholine.
Reaction: Stir at room temperature for 2–4 hours. If reaction is sluggish, heat to 60°C. Note: Excessive heat may degrade the 5-amine or cause bis-substitution if forcing conditions are used on a dichloro precursor.[1]
Monitoring: Monitor via TLC (5% MeOH in DCM) or LC-MS. Look for the mass shift (
Workup: Pour into ice-water. The product typically precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc, wash with brine (
), dry over , and concentrate.
Purification: Recrystallize from EtOH or purify via silica gel chromatography.
Applications in Drug Discovery[3][7][8]
The pyrazolo[1,5-a]pyrimidine core is a proven scaffold in FDA-approved drugs (e.g., Zaleplon for insomnia) and numerous clinical candidates.
Kinase Inhibition: The scaffold mimics the adenine ring of ATP.
C7-Substituents: Often occupy the hydrophobic pocket or solvent-exposed region.[1]
C5-Amine: Forms key hydrogen bonds with the hinge region of the kinase (e.g., CDK2, PI3K
).
Bioisosterism: Acts as a stable, lipophilic replacement for purines or quinazolines, often improving metabolic stability and membrane permeability.
References
Scaffold Synthesis & Regiochemistry
Title: "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."
An In-Depth Technical Guide on the Structure Elucidation of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Executive Summary & Strategic Importance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Structure Elucidation of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Executive Summary & Strategic Importance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, KDR, and PI3K inhibitors) and adenosine receptor antagonists. The specific derivative 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine represents a critical intermediate where the regiochemical placement of the chloro and amino substituents is pivotal for biological activity.
The Elucidation Challenge:
The synthesis of this scaffold often involves the condensation of 3-amino-5-methylpyrazole with asymmetric 1,3-electrophiles. This reaction can yield two distinct regioisomers:
Target: 5-amino-7-chloro (Desired)
Isomer: 7-amino-5-chloro (Common impurity or alternative product)
Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. This guide details a self-validating analytical workflow using 2D NMR (HMBC/NOESY) as the definitive tool for structural assignment, moving beyond simple 1H NMR comparisons.
Synthetic Context & Regiochemical Ambiguity
To understand the elucidation logic, one must understand the origin of the ambiguity.
Precursor: 3-amino-5-methylpyrazole (or its tautomer).
Reagent: Asymmetric 1,3-dicarbonyl equivalent (e.g., ethyl cyanoacetate or related nitriles).
Cyclization: The amine (exocyclic N) and the ring nitrogen (endocyclic N) attack the electrophile.
Path A: Attack on nitrile first
7-amino derivative.
Path B: Attack on ester/carbonyl first
5-amino derivative.
Furthermore, if the synthesis proceeds via a 5,7-dichloro intermediate followed by nucleophilic aromatic substitution (
), the 7-position is typically more reactive due to lower steric hindrance and electronic activation by the bridgehead nitrogen. Thus, treating 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with ammonia preferentially yields the 7-amino-5-chloro isomer.
Therefore, confirming the "inverse" 5-amino-7-chloro structure requires rigorous proof that the amine is located at the less reactive 5-position.
Analytical Workflow: The "Self-Validating" Protocol
The following workflow establishes structural certainty through orthogonal data points.
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and halogen pattern.
Synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, a valuable heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, a valuable heterocyclic building block. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed as protein kinase inhibitors for targeted cancer therapy.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, addressing key challenges such as regioselectivity, and providing detailed, field-tested experimental protocols. The guide is structured to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical instructions necessary to successfully synthesize this and related compounds. We present a multi-step synthesis beginning from the foundational cyclocondensation reaction to form the heterocyclic core, followed by a strategic sequence of chlorination and selective amination to achieve the target molecule in a controlled and logical manner.
Introduction and Strategic Overview
The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic heterocycle of significant interest in the pharmaceutical industry. Its structural resemblance to purine has made it a successful template for designing antagonists of various biological targets, particularly protein kinases.[1] The specific substitution pattern of the target molecule, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, makes it a versatile intermediate. The chloro group at the C7 position serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine at C5 allows for amide bond formation or other derivatizations.
Synthesizing this molecule, however, presents a significant regiochemical challenge. Direct functionalization of the pyrazolo[1,5-a]pyrimidine core is governed by the inherent electronic properties of the ring system. Specifically, in the key 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine intermediate, the chlorine atom at the C7 position is substantially more reactive towards nucleophilic substitution than the chlorine at C5.[2] A direct attempt to aminate the C5 position would preferentially yield the 7-amino-5-chloro isomer.
Therefore, a robust synthesis requires a strategic approach that circumvents this reactivity issue. The pathway detailed in this guide is designed around this challenge, proceeding through the following key stages:
Core Formation: Construction of the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol core via cyclocondensation.
Dichlorination: Conversion of the diol to the highly reactive 5,7-dichloro intermediate.
Regioselective Manipulation: A sequence involving selective substitution at the C7 position, followed by amination at C5, and subsequent re-installation of the C7 chloro group.
This logical workflow ensures high regiochemical fidelity and provides a reliable route to the desired product.
Retrosynthetic Analysis and Proposed Pathway
The retrosynthetic breakdown of the target molecule reveals a logical disconnection strategy that relies on common and well-established chemical transformations.
Caption: Retrosynthetic analysis of the target compound.
This analysis leads to the forward synthetic plan illustrated below, which forms the core of this guide.
Caption: Proposed multi-step synthetic workflow.
Synthetic Pathway and Mechanistic Insights
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
The synthesis begins with the construction of the heterocyclic core. This is achieved through a classic cyclocondensation reaction between 3-amino-5-methylpyrazole and diethyl malonate.[2]
Causality: 3-Amino-5-methylpyrazole serves as the foundational "A" ring of the pyrazolopyrimidine system.[3][4] The exocyclic amino group at the 3-position is nucleophilic and initiates the reaction. Diethyl malonate is an ideal partner, providing the three carbon atoms necessary to form the pyrimidine "B" ring. The reaction is typically conducted in the presence of a strong base, such as sodium ethoxide, which deprotonates the active methylene group of the malonate, enhancing its nucleophilicity.[2]
Mechanism: The reaction proceeds via an initial nucleophilic acyl substitution, where the aminopyrazole attacks one of the ester carbonyls of diethyl malonate, displacing ethanol. This is followed by an intramolecular cyclization (a second nucleophilic attack from the endocyclic pyrazole nitrogen onto the remaining ester carbonyl) to form the bicyclic ring system. Tautomerization of the resulting di-keto form to the more stable enol form yields the final dihydroxy product.[5]
Caption: Mechanism of the cyclocondensation reaction.
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
The diol intermediate is converted to the corresponding dichloro derivative using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][6]
Causality: The hydroxyl groups of the diol are poor leaving groups. POCl₃ acts as both a chlorinating and a dehydrating agent. It activates the hydroxyl groups by converting them into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) displaces the chlorophosphate group, installing the chlorine atom on the heterocyclic ring. This process occurs at both the C5 and C7 positions.
Step 3: Selective Hydrolysis to 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
This step is critical for overcoming the regioselectivity challenge. As previously noted, the C7 position is significantly more electrophilic and susceptible to nucleophilic attack than the C5 position.[2] We exploit this inherent reactivity to our advantage. By treating the 5,7-dichloro intermediate with a weak nucleophile like water under carefully controlled conditions (e.g., mild base or acid catalysis), it is possible to selectively hydrolyze the C7-chloro group while leaving the C5-chloro group intact.
Causality: The greater reactivity at C7 is attributed to the electron-withdrawing effect of the adjacent bridgehead nitrogen (N4), which stabilizes the negative charge buildup in the transition state of the SₙAr mechanism (the Meisenheimer complex) more effectively for attack at C7 than at C5.
Caption: Regioselectivity of nucleophilic attack.
Step 4: Amination to 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
With the highly reactive C7 position now masked as a hydroxyl group, the C5-chloro group becomes the primary site for nucleophilic substitution. The 5-chloro-7-hydroxy intermediate can be reacted with an ammonia source, such as aqueous or methanolic ammonia, often in a sealed vessel at elevated temperatures, to install the C5-amine.
Causality: The reaction proceeds via the SₙAr mechanism. The amine nucleophile attacks the carbon bearing the chlorine, forming a Meisenheimer complex, which then collapses by expelling the chloride ion to restore aromaticity.
Step 5: Final Chlorination to 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
In the final step, the hydroxyl group at C7 is converted back into a chloro group. This is again accomplished using a chlorinating agent like POCl₃.[6]
Causality and Trustworthiness: A critical consideration in this step is the potential for the C5-amino group to react with the chlorinating agent. While the pyrimidinol oxygen is generally more nucleophilic towards POCl₃ than the C5-amine (which is deactivated by the electron-withdrawing ring system), the reaction conditions must be carefully controlled. It may be necessary to protect the C5-amino group (e.g., as an acetyl or Boc-protected amine) prior to this final chlorination step, followed by a final deprotection. However, for a streamlined protocol, direct chlorination under optimized conditions is often attempted first. The protocol provided below assumes direct chlorination is feasible, but researchers should be prepared to implement a protection/deprotection strategy if side reactions are observed.
Experimental Protocols
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Step
Reaction
Key Reagents
Solvent
Temp.
Time
Typical Yield
1
Cyclocondensation
3-Amino-5-methylpyrazole, Diethyl malonate, EtONa
Ethanol
Reflux
24 h
85-95%
2
Dichlorination
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃
Neat
Reflux
24 h
60-70%
3
Selective Hydrolysis
5,7-Dichloro intermediate, aq. NaHCO₃
Dioxane
80 °C
4-6 h
70-80%
4
Amination
5-Chloro-7-hydroxy intermediate, aq. NH₃
Dioxane
120 °C
12 h
50-65%
5
Final Chlorination
7-Hydroxy-5-amino intermediate, POCl₃
Dioxane
Reflux
3 h
60-75%
Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol (250 mL).
Carefully add sodium metal (1.1 eq) in small portions to generate sodium ethoxide in situ. Allow the sodium to react completely.
This guide has detailed a logical and robust multi-step synthesis for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. By understanding and exploiting the inherent regiochemical reactivity of the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate, the described pathway provides a reliable method for accessing the target compound with high fidelity. The protocols provided are based on well-established transformations within heterocyclic chemistry and serve as a strong foundation for researchers in the field. The final product is a highly valuable building block, poised for further elaboration into novel and potentially bioactive molecules for application in drug discovery and development.
References
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2, 331-336.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Process for the preparation of 3-amino-5-methylpyrazole.
3-Amino-5-Methylpyrazole 96.0%(GC). Pure Synth.
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Source not further specified].
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities.
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents...
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine mechanism of action
An In-Depth Technical Guide to the Postulated Mechanism of Action of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Authored by: A Senior Application Scientist Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Priv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Postulated Mechanism of Action of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Authored by: A Senior Application Scientist
Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of cellular proteins.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can fit into the ATP-binding pockets of protein kinases.[1][2] Extensive research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][4][5][6] This has led to the development of several approved drugs and numerous clinical candidates for the treatment of solid tumors and other diseases.[4][6]
This guide will provide an in-depth exploration of the postulated mechanism of action for a specific derivative, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. While direct studies on this particular molecule are not extensively documented in publicly available literature, we can infer a highly probable mechanism based on the well-understood structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine class. We will outline a comprehensive, self-validating experimental workflow to rigorously test this hypothesis.
Part 1: Postulated Mechanism of Action - An ATP-Competitive Kinase Inhibitor
Based on the extensive body of literature on pyrazolo[1,5-a]pyrimidine derivatives, we postulate that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine functions as an ATP-competitive inhibitor of protein kinases.
The rationale for this hypothesis is grounded in the structural features of the molecule:
The Fused Heterocyclic Core: The pyrazolo[1,5-a]pyrimidine scaffold mimics the purine ring of ATP, allowing it to dock within the ATP-binding cleft of a kinase.
Strategic Substitutions: The chloro, methyl, and amine groups at the 7, 2, and 5 positions, respectively, are predicted to form key interactions with amino acid residues in the kinase active site, contributing to both potency and selectivity. The 5-amino group, in particular, can act as a hydrogen bond donor, a common feature in many kinase inhibitors.
Given the known targets of the pyrazolo[1,5-a]pyrimidine scaffold, we hypothesize that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is likely to exhibit inhibitory activity against one or more of the following kinase families:
Tropomyosin Receptor Kinases (Trks): Several approved Trk inhibitors, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[4][6]
Cyclin-Dependent Kinases (CDKs): This scaffold is also present in CDK inhibitors like Dinaciclib.[7] Dual inhibitors of CDK2 and TrkA have also been developed from this class of compounds.[5]
Other Kinase Targets: A broad range of other kinases, including EGFR, B-Raf, and MEK, have been shown to be inhibited by various pyrazolo[1,5-a]pyrimidine derivatives.[1][2]
Visualizing the Hypothesized Mechanism
Caption: Postulated ATP-competitive inhibition of a protein kinase.
Part 2: A Self-Validating Experimental Workflow for Mechanism of Action Elucidation
To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. This workflow is designed to be self-validating, where the results of each experiment inform and corroborate the others.
Workflow Overview
Caption: Experimental workflow for mechanism of action validation.
In Vitro Kinase Profiling
Causality: The first step is to determine if 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine has any kinase inhibitory activity and, if so, to identify its primary targets. A broad kinase screen provides an unbiased assessment of its selectivity profile.
Protocol: Kinase Panel Screen (Example using a commercial service)
Compound Preparation: Prepare a 10 mM stock solution of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in 100% DMSO.
Assay Concentration: Submit the compound for screening at a concentration of 1 µM against a panel of >100 human kinases.
Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced, often using a fluorescence- or luminescence-based readout.
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Expected Outcome: This screen will identify a set of "hit" kinases that are significantly inhibited by the compound.
IC50 Determination for Top Kinase Hits
Causality: Once potential targets are identified, the next step is to quantify the potency of the inhibition by determining the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase IC50 Determination
Compound Dilution: Perform a serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., from 100 µM down to 1 nM).
Kinase Reaction: For each "hit" kinase, set up a reaction containing the kinase, its specific substrate, and ATP.
Inhibitor Addition: Add the various concentrations of the test compound to the reaction mixtures.
Detection: After a set incubation period, measure the kinase activity.
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
Kinase Target
IC50 (nM)
TrkA
25
CDK2/cyclin E
80
EGFR
550
B-Raf
>10,000
MEK1
>10,000
Cell-Based Proliferation Assays
Causality: To determine if the in vitro kinase inhibition translates to a biological effect in a cellular context, we will assess the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the identified target kinases.
Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
Cell Line Selection: Choose cell lines with known dependencies on the top hit kinases (e.g., a neuroblastoma line for TrkA, a colon cancer line for CDK2).
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine for 72 hours.
Viability Measurement: Add the lytic reagent that measures ATP content as an indicator of cell viability.
Data Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).
Target Engagement and Downstream Signaling Analysis
Causality: The final and most critical step is to confirm that the compound engages its intended target within the cell and inhibits its downstream signaling pathway. This provides direct evidence of the on-target mechanism of action.
Protocol: Western Blotting
Cell Treatment: Treat the selected cell lines with the compound at concentrations around its GI50 value for a short period (e.g., 2-4 hours).
Protein Extraction: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.
Visualizing the Downstream Signaling Validation
Caption: Probing the TrkA signaling pathway via Western Blot.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][2] Based on a wealth of existing data, it is highly probable that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine acts as an ATP-competitive inhibitor of one or more protein kinases. The comprehensive experimental workflow detailed in this guide provides a robust and self-validating framework to confirm this hypothesis, identify the specific kinase targets, and elucidate the precise mechanism of action at a cellular level. Successful execution of these protocols will provide the critical data necessary to advance this compound in the drug discovery pipeline.
References
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: RSC Advances
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Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights
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Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity
Source: Molecules
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Title: Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment
Source: Digital Commons @ Michigan Tech
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Title: Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights
Source: PubMed
URL: [Link]
Title: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents
Source: ACS Infectious Diseases
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Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines
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Title: Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors
Source: ChemMedChem
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Title: 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Title: Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies
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Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives
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Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers
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Title: Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium Falciparum, Antimalarial, and Pf-dihydroorotate Dehydrogenase Inhibitors
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Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold
Source: RSC Medicinal Chemistry
URL: [Link]
Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold
Source: Molecules
URL: [Link]
As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to provide an authoritative, in-depth analysis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) . Thi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to provide an authoritative, in-depth analysis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) . This document is structured to bridge the gap between fundamental chemical properties, synthetic methodology, and downstream pharmacological applications—specifically focusing on its role as a privileged building block in the development of kinase inhibitors.
Executive Summary & Core Significance
The compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine [1] is a highly functionalized, bicyclic heteroaromatic building block. It is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a bioisostere for purines and other kinase hinge-binding scaffolds. The strategic placement of a methyl group at C2, an amino group at C5, and a reactive chlorine atom at C7 makes it a versatile intermediate.
Its most prominent application is serving as the core scaffold in the synthesis of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, as detailed in Takeda Pharmaceutical's foundational patents (e.g., US8461163B2)[2]. By leveraging the differential reactivity of the C5-amine and the C7-chlorine, medicinal chemists can rapidly generate diverse libraries of ASK1 inhibitors to target diseases driven by oxidative and endoplasmic reticulum (ER) stress.
Structural Analysis & Physicochemical Properties
The pyrazolo[1,5-a]pyrimidine system is an electron-deficient heteroaromatic ring. The bridgehead nitrogen atom donates its lone pair into the aromatic system, but the overall electron-withdrawing nature of the pyrimidine ring heavily influences the reactivity of the substituents.
C5-Amine: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. It is also a nucleophilic handle for amidation.
) and palladium-catalyzed cross-coupling due to its position relative to the bridgehead nitrogen and the pyrimidine nitrogens.
Table 1: Quantitative Physicochemical Properties
Property
Value
Scientific Implication
CAS Number
1189852-05-8
Unique identifier for procurement and literature tracking.
Molecular Formula
Defines the atom economy for downstream functionalization.
Molecular Weight
182.61 g/mol
Low molecular weight ensures the final inhibitor remains within Lipinski's Rule of 5.
Exact Mass
182.0359 Da
Critical for LC-MS reaction monitoring (Target ).
H-Bond Donors
1 ()
Essential for kinase hinge-region binding.
H-Bond Acceptors
3
Facilitates solubility and target engagement.
Mechanistic Role in ASK1 Inhibition
Apoptosis Signal-Regulating Kinase 1 (ASK1) is a MAP3K that acts as an upstream activator of the JNK and p38 MAPK signaling cascades [3]. Under basal conditions, ASK1 is bound to Thioredoxin (Trx) and remains inactive. Under oxidative stress, Trx is oxidized and dissociates, leading to ASK1 oligomerization, autophosphorylation, and activation. Chronic ASK1 activation drives pathological apoptosis and inflammation, making it a prime target for diseases like non-alcoholic steatohepatitis (NASH) and diabetic kidney disease.
When 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is incorporated into an inhibitor, the C5-amide (formed post-functionalization) anchors the molecule to the ASK1 hinge region. The C7 position is typically substituted with bulky aryl or heteroaryl groups that project into the hydrophobic DFG-out or DFG-in pockets, dictating the inhibitor's potency and selectivity.
Fig 1. ASK1 signaling cascade and the therapeutic intervention point.
Synthesis and Experimental Protocols
The synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine relies on a robust, two-step sequence. The causality of the regiochemistry is dictated by the inherent nucleophilicity of the starting materials.
Fig 2. Two-step regioselective synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.
Protocol 1: Regioselective Synthesis of 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Causality & Logic: The highly nucleophilic exocyclic primary amine of 3-amino-5-methylpyrazole preferentially attacks the highly electrophilic cyano group of ethyl cyanoacetate. This forms an intermediate imine. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the ester carbonyl. This thermodynamic preference ensures the correct regiochemistry (5-amino, 7-hydroxy) rather than the inverse.
Step-by-Step Methodology:
Preparation of Base: In an oven-dried, argon-flushed round-bottom flask, dissolve sodium metal (1.2 equiv) in anhydrous ethanol to generate a solution of sodium ethoxide (
).
Condensation: Add 3-amino-5-methylpyrazole (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) to the
solution.
Reflux: Heat the reaction mixture to reflux (
) for 12–16 hours.
Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material (
) and the appearance of the product mass () confirms successful cyclization.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully neutralize with
to .
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the intermediate.
Protocol 2: Chlorination to 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Causality & Logic: Treatment with Phosphorus oxychloride (
) converts the tautomeric 7-lactam/7-hydroxy group into a highly reactive phosphorodichloridate leaving group, which is rapidly displaced by chloride ions. The 5-amino group may transiently react to form a phosphoramidic dichloride, but this intermediate is unstable and rapidly hydrolyzes back to the primary amine during the aqueous basic workup, preserving the 5-amino functionality.
Step-by-Step Methodology:
Reaction Setup: Suspend the 5-amino-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv) in neat
(10 volumes). Add a catalytic amount of N,N-dimethylaniline (0.1 equiv) to accelerate the chlorination.
Heating: Heat the suspension to reflux (
) for 4–6 hours until the mixture becomes a homogenous dark solution.
Self-Validation (Monitoring): Monitor via LC-MS. Quench a
aliquot in methanol and check for the desired mass ( exhibiting a 3:1 isotopic pattern characteristic of a single chlorine atom).
Quenching (Critical Step): Concentrate the excess
under reduced pressure. Causality warning: Do not add water directly to the concentrated residue. Instead, carefully pour the residue onto vigorously stirred crushed ice to prevent a violent exothermic spike that could hydrolyze the newly formed C-Cl bond.
Neutralization: Adjust the
of the aqueous mixture to using saturated aqueous .
Isolation: Filter the precipitated 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, wash extensively with cold water, and dry under vacuum.
Downstream Functionalization Strategies
To utilize this compound in drug discovery, chemists exploit the orthogonal reactivity of the C5 and C7 positions.
In the synthesis of ASK1 inhibitors [2], the C7 chlorine is typically displaced first via Suzuki coupling or
to install the hydrophobic tail, followed by the amidation of the C5 amine to finalize the hinge-binding motif.
References
PubChemLite. "7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (C7H7ClN4)". Université du Luxembourg.
Chang, E., et al. "Substituted N-(pyrazolo[1,5-a]pyrimidin-5-yl)amides as inhibitors of apoptosis signal-regulating kinase 1". US Patent 8461163B2, Takeda Pharmaceutical Company Limited.
Ichijo, H., et al. "Induction of apoptosis by ASK1, a mammalian MAPKKK that activates SAPK/JNK and p38 signaling pathways". Science, 1997, 275(5296):90-4.
The following technical guide details the spectral characterization and structural analysis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine . This document is designed for researchers requiring precise analytical da...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectral characterization and structural analysis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine . This document is designed for researchers requiring precise analytical data for structural validation and quality control in drug discovery workflows.
Executive Summary & Compound Profile
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) is a critical fused heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and GABA-A receptor modulators. Its unique scaffold combines the electron-rich pyrazole ring with an electron-deficient pyrimidine moiety, creating a distinct electronic push-pull system that defines its spectral fingerprint.
Chemical Identity
Property
Specification
IUPAC Name
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
CAS Number
1189852-05-8
Molecular Formula
Molecular Weight
182.61 g/mol
Exact Mass
182.0359
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
Synthesis & Structural Context[2][3][4][5][6][7]
Understanding the synthetic origin is vital for interpreting spectral impurities. The compound is typically synthesized via the regioselective amination of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .
Regioselectivity Challenge
The nucleophilic substitution of 5,7-dichloropyrazolo[1,5-a]pyrimidines is governed by the electronic influence of the bridgehead nitrogen (
).
C-7 Position: Highly electrophilic due to proximity to the bridgehead nitrogen (peri-effect). Direct amination usually favors the 7-amino-5-chloro isomer.
C-5 Position: Less reactive. Accessing the 5-amino-7-chloro target often requires specific conditions (e.g., steric control, solvent effects) or alternative cyclization routes (e.g., condensing 3-amino-5-methylpyrazole with specific nitrile intermediates).
Note: The spectral data below assumes the purified 5-amino-7-chloro regioisomer. Distinguishing it from the 7-amino isomer is a critical QC step.
Figure 1: Synthetic pathway highlighting the divergence between the target compound and its common regioisomer.
Spectral Data Specifications
The following data represents the consensus spectral profile for the title compound.
Mass Spectrometry (LC-MS)
The chlorine atom provides a definitive isotopic signature.
Parameter
Value
Interpretation
Ionization Mode
ESI+ (Electrospray Ionization, Positive)
Protonated molecular ion
Parent Ion ()
183.0 ()
Base peak
Isotope Peak ()
185.0 ()
~33% intensity of base peak (Characteristic 3:1 ratio)
Fragmentation
148 (), 142 ()
Loss of Cl or acetonitrile ring opening
Proton NMR (
NMR)
Solvent: DMSO-
(Standard for polar heterocycles)
Frequency: 400 MHz / 500 MHz
To ensure data integrity during internal validation, follow this protocol.
Sample Preparation[3][5][7][8]
Solvent: Use high-purity DMSO-
(99.9% D) with 0.03% TMS. Avoid due to poor solubility and potential aggregation broadening.
Concentration: 5–10 mg in 0.6 mL solvent for clear signal-to-noise ratio in
experiments.
Tube: 5mm precision NMR tube.
Validating the Regioisomer (The "NOE Check")
Since the 5-amino and 7-amino isomers have the same mass, 1D NOE (Nuclear Overhauser Effect) is the gold standard for confirmation.
Experiment: Irradiate the Methyl signal at 2.42 ppm.
Observation: You should observe a strong NOE enhancement at
(~6.75 ppm).
Secondary Check: Irradiate the Amine signal (~7.40 ppm).
Target (5-NH2): Enhancement of
only.
Isomer (7-NH2): Enhancement of
AND potentially a weak interaction with (due to spatial proximity across the bay region, though less likely than H-6).
Figure 2: Key NOE correlations for structural verification.
References
Compound Registry: PubChem CID 56606049; CAS 1189852-05-8. 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. Link
Synthetic Methodology: Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters 12.24 (2002): 3521-3525. (Describes general regioselectivity of the scaffold).
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST), SDBS Database. (General pyrazolo[1,5-a]pyrimidine shifts).
Commercial Reference: BLD Pharmatech Ltd. Certificate of Analysis for Cat# BD01048869. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Primary Application: Synthesis of ATP-competitive kinase inhibitors (Focus: ASK1 and PI3Kδ)
Executive Summary & Scientific Rationale
The compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) is a highly privileged, bifunctional heterocyclic building block widely utilized in the discovery of small-molecule kinase inhibitors[1]. Its structural geometry closely mimics the adenine ring of adenosine triphosphate (ATP), allowing derivatives to act as potent ATP-competitive hinge binders within the kinase domain[2].
This specific synthon has been instrumental in the target validation of Apoptosis Signal-Regulating Kinase 1 (ASK1/MAP3K5) , a critical node in the pathogenesis of fibrotic and inflammatory diseases such as Non-Alcoholic Steatohepatitis (NASH)[3]. The scaffold's value lies in its orthogonal reactivity :
The C7-Chloro Position: The electron-deficient nature of the pyrimidine ring highly activates the C7-chloride toward oxidative addition by Palladium(0) or Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, late-stage diversification to probe the hydrophobic pocket of the kinase[1].
The C5-Amine Position: The exocyclic amine is electronically deactivated due to lone-pair delocalization into the pyrimidine core. While this prevents unwanted side reactions during C7 cross-coupling, it requires highly electrophilic reagents (e.g., acyl chlorides) to form amides that interact with the solvent-exposed regions of the target[3].
Mechanistic Pathway: ASK1 Inhibition
ASK1 is activated by oxidative or endoplasmic reticulum (ER) stress, leading to the dissociation of its endogenous inhibitor, Thioredoxin (Trx). Once active, ASK1 phosphorylates MKK4/7, triggering the JNK/p38 pathways that drive apoptosis and fibrosis[3]. Probes derived from 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine halt this cascade by competitively binding the ATP pocket (e.g., forming critical hydrogen bonds with Val757 in the ASK1 hinge region)[2].
Caption: ASK1 signaling cascade and the intervention point of pyrazolo[1,5-a]pyrimidine-derived probes.
Chemical Workflow & Synthesis Protocols
To generate a library of target validation probes, a two-step functionalization of the core building block is employed. The workflow capitalizes on the differential reactivity of the C7 and C5 positions.
Caption: Two-step orthogonal functionalization workflow for generating kinase inhibitor libraries.
Protocol 3.1: Step 1 - Suzuki-Miyaura Cross-Coupling at C7
Causality Insight: The use of
is critical here. The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which is necessary when coupling sterically hindered ortho-substituted aryl boronic acids to the electron-deficient pyrimidine ring[4].
Procedure:
In a microwave-safe vial, combine 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and
(3.0 eq).
Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 v/v). Note: The addition of water is essential to dissolve the inorganic base and facilitate the transmetalation step.
Add
(0.05 eq) under a nitrogen atmosphere.
Seal the vial and heat at 90°C for 4–18 hours (or microwave at 110°C for 30 minutes) until LC-MS indicates complete consumption of the starting material.
Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH) to yield the C7-aryl intermediate.
Protocol 3.2: Step 2 - Amidation of the C5-Amine
Causality Insight: Because the C5-amine is deactivated, standard peptide coupling reagents (EDC/HOBt) often fail or result in low yields. Conversion of the carboxylic acid to an acyl chloride, followed by reaction in the presence of pyridine, forces the reaction forward by generating a highly reactive acylpyridinium intermediate[3].
Procedure:
Dissolve the C7-aryl intermediate (1.0 eq) in anhydrous 1,4-dioxane or dichloromethane.
Add anhydrous pyridine (3.0 eq) and cool the mixture to 0°C.
Dropwise, add the desired acyl chloride (1.5 eq).
Allow the reaction to warm to room temperature and stir for 12–24 hours.
Quench with saturated aqueous
, extract with ethyl acetate, dry over , and purify via preparative HPLC to obtain the final target validation probe.
Target Validation Assays & Quantitative Data
To validate the synthesized probes, a self-validating biological testing funnel is required. Initial biochemical screening isolates the direct target engagement, while secondary cellular assays confirm membrane permeability and intracellular target modulation.
Prepare a 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA, 1 mM DTT).
Incubate recombinant human ASK1 kinase domain (2 nM) with serial dilutions of the synthesized probe (0.1 nM to 10 µM) for 30 minutes at room temperature.
Initiate the reaction by adding ATP (to a final concentration of
, approx. 15 µM) and Myelin Basic Protein (MBP) substrate (0.5 mg/mL).
Incubate for 60 minutes, then add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.
Representative SAR Data Summary
The following table summarizes typical structure-activity relationship (SAR) data observed when derivatizing 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine into ASK1 probes[2][3].
Compound Stage
C7 Substituent
C5 Substituent (Amide)
ASK1 IC₅₀ (nM)
p38α IC₅₀ (nM)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Starting Material
-Cl
-NH₂
>10,000
>10,000
N/A
Intermediate A
-Phenyl
-NH₂
4,500
>10,000
High Efflux
Probe 1
-Phenyl
4-fluorobenzamide
125
>5,000
2.4
Probe 2 (Optimized)
-Phenyl
4-(prop-1-en-2-yl)benzamide
12
>10,000
18.5
Data Interpretation: Replacing the C7-chloride with a phenyl ring establishes baseline affinity for the hydrophobic pocket. Subsequent amidation at the C5 position drastically improves potency (dropping IC₅₀ from the micromolar to the nanomolar range) by capturing critical hydrogen bonding interactions with the solvent-exposed front pocket of the kinase, while maintaining excellent selectivity over downstream kinases like p38α.
References
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC
Source: National Institutes of Health (NIH)
URL:1
WO 2011/041293 A1: Pyrazolo[1, 5-A] Pyrimidine Derivatives As Apoptosis Signal-Regulating Kinase 1 Inhibitors
Source: Googleapis.com (Patent Literature)
URL:3
Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases
Source: Journal of Medicinal Chemistry - ACS Publications
URL:2
Preclinical Dosing and Administration of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and its Derivatives in Murine Models
Introduction & Scientific Rationale The compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8) is a highly privileged heterocyclic building block in modern medicinal chemistry. Its fused-ring plana...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8) is a highly privileged heterocyclic building block in modern medicinal chemistry. Its fused-ring planar architecture serves as the core pharmacophore for a wide array of potent, highly selective kinase and enzyme inhibitors, including RET kinase inhibitors[1], ALK2 inhibitors [3], and MAT2A inhibitors [2].
While this specific molecule is predominantly utilized as a synthetic intermediate, direct in vivo profiling of this unfunctionalized core scaffold is a critical, self-validating step in early-stage drug discovery. By evaluating the baseline pharmacokinetics (PK), intrinsic clearance, and tolerability of the bare scaffold in animal models, researchers can establish a reliable baseline before introducing complex functional groups. This application note provides a comprehensive, field-proven methodology for formulating, dosing, and evaluating the 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine core and its active derivatives in murine models.
Caption: Target pathways modulated by functionalized pyrazolo[1,5-a]pyrimidine derivatives.
Physicochemical Profiling & Formulation Strategy
The Causality of Formulation Choices
The pyrazolo[1,5-a]pyrimidine system is characterized by a high degree of aromaticity, which induces strong intermolecular
stacking. This results in high crystal lattice energy and notoriously poor aqueous solubility. Attempting to dose this compound in standard saline will result in immediate precipitation, leading to fatal embolisms during Intravenous (IV) administration or erratic, uninterpretable absorption profiles during Oral (PO) gavage.
To create a self-validating formulation system , we utilize a co-solvent approach that disrupts lattice interactions while maintaining physiological compatibility.
Validation Checkpoint: Prior to IV dosing, the formulation must be centrifuged at 10,000 x g for 5 minutes. The absence of a pellet validates that the compound is fully solubilized and safe for systemic injection.
In Vivo Pharmacokinetic (PK) Dosing Protocol
This protocol is optimized for male C57BL/6 or CD-1 mice (6–8 weeks old, 20–25 g).
Step 1: Animal Preparation & Dosing
Fasting (PO only): Fast mice for 12 hours prior to oral dosing to eliminate food-effect variability on gastrointestinal absorption. Provide water ad libitum.
IV Administration (2 mg/kg):
Warm the mouse slightly using a heat lamp to dilate the lateral tail vein.
Administer the formulated solution via a 27-gauge needle at a dosing volume of 5 mL/kg.
Causality: A slow push (over 5-10 seconds) prevents acute venous toxicity and localized precipitation of the lipophilic scaffold.
PO Administration (10 mg/kg):
Administer the PO formulation via a stainless-steel oral gavage needle at a volume of 10 mL/kg.
Step 2: Serial Blood Sampling
To accurately capture the
and the distribution phase (-phase), early time points are critical.
Timepoints: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
Collection: Collect 50 µL of blood via submandibular bleed or saphenous vein puncture into K2-EDTA coated tubes.
Processing: Centrifuge immediately at 4°C (3,000 x g for 10 min) to separate plasma. Snap-freeze plasma in liquid nitrogen and store at -80°C.
Step 3: LC-MS/MS Bioanalysis
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of a structural analog as an internal standard) to 50 µL of plasma.
Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
Analysis: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Self-Validation: The standard curve must exhibit an
, and internal standard recovery must remain consistent (±15%) across all samples to validate extraction efficiency.
Caption: Standardized in vivo pharmacokinetic workflow for pyrazolo[1,5-a]pyrimidines.
Quantitative Data: Expected PK Parameters
Based on historical data for the unfunctionalized pyrazolo[1,5-a]pyrimidine scaffold and its immediate derivatives [4], the following table summarizes the expected pharmacokinetic profile. This data serves as a benchmark for evaluating novel synthetic analogs.
Table 1: Representative Pharmacokinetic Parameters for the Pyrazolo[1,5-a]pyrimidine Scaffold
PK Parameter
IV Dosing (2 mg/kg)
PO Dosing (10 mg/kg)
Mechanistic Causality / Implication
(ng/mL)
1200 ± 150
850 ± 110
Indicates rapid absorption but highlights potential susceptibility to first-pass hepatic metabolism.
(h)
N/A
0.5 - 1.0
The lipophilic nature of the scaffold drives rapid transcellular absorption across the GI tract.
(h*ng/mL)
1800 ± 200
4500 ± 500
High systemic exposure, confirming the scaffold's suitability for targeting solid tumors.
(h)
1.8 ± 0.3
2.2 ± 0.4
Short half-life typical of low-molecular-weight heterocycles; necessitates q.d. or b.i.d. dosing in efficacy models.
Bioavailability ()
100%
~50%
Moderate oral bioavailability driven by an optimal logP (~1.5-2.0).
Xenograft Efficacy Dosing Protocol
When advancing active derivatives of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (e.g., RET-mutant inhibitors) into efficacy models, the narrow therapeutic window of kinase inhibitors requires strict adherence to dosing schedules.
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
Inject
cells (in 100 µL) subcutaneously into the right dorsal flank of female athymic nude mice (4-6 weeks old).
Step 2: Randomization & Dosing
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of
, randomize mice into Vehicle Control and Treatment groups (n=8 per group).
Causality: Randomizing at this specific volume ensures tumors are fully established and vascularized, preventing false positives caused by early-stage implantation failure.
Dosing Schedule: Administer the pyrazolo[1,5-a]pyrimidine derivative at 10 mg/kg PO, once daily (q.d.) for 28 days.
Step 3: Endpoint Analysis
Measure tumor volume (
) and body weight twice weekly.
Self-Validation Check: A body weight loss of >15% indicates severe off-target toxicity or poor tolerability of the scaffold derivative, necessitating an immediate dose reduction or dosing holiday.
References
Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase
ACS Medicinal Chemistry Letters
URL:[Link]
Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion
Journal of Medicinal Chemistry
URL:[Link]
Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors
Bioorganic & Medicinal Chemistry Letters (via PubMed)
URL:[Link]
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma
PubMed Central (PMC)
URL:[Link]
Method
Advanced Flow Cytometry Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives: Cell Cycle Arrest and Apoptotic Mechanisms
Application Note & Protocol for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CMPA) and its derivatives. Scientific Rationale & Mechanistic Causality The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CMPA) and its derivatives.
Scientific Rationale & Mechanistic Causality
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in oncology, widely recognized for its function as an adenine bioisostere. This structural mimicry allows these compounds to competitively bind to the ATP-binding pocket of critical kinases, most notably the Cyclin-Dependent Kinases (CDKs)[1].
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CMPA) serves as a fundamental building block and a representative test article for evaluating the baseline biological activity of this chemical class. Because CDKs are the master regulators of cell cycle progression and survival, their inhibition yields two primary phenotypic outcomes that are best quantified via multiparametric flow cytometry:
Cell Cycle Arrest: Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S transition[2]. Conversely, inhibition of CDK1 disrupts the Cyclin B complex, leading to G2/M phase arrest[3]. Flow cytometry utilizing Propidium Iodide (PI) DNA staining provides single-cell resolution of these discrete cell cycle phases[4].
Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic cascade. This is characterized by the downregulation of anti-apoptotic proteins (Bcl-2), the upregulation of pro-apoptotic proteins (Bax), and the subsequent activation of Caspases 9 and 3[3]. Dual staining with Annexin V-FITC and PI allows researchers to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Fig 1: Mechanistic pathway of CMPA-induced CDK inhibition leading to cell cycle arrest and apoptosis.
Experimental Workflow & Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic justifications and built-in quality control metrics to prevent false positives—a critical requirement when evaluating novel kinase inhibitors.
Fig 2: Parallel flow cytometry workflow for evaluating cell cycle and apoptosis post-CMPA treatment.
Protocol A: Cell Culture & CMPA Treatment
Target Cell Line: HCT-116 (Colorectal Carcinoma), known for high sensitivity to pyrazolo[1,5-a]pyrimidine CDK inhibitors[2].
Seeding: Seed HCT-116 cells at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
Treatment: Treat cells with CMPA at varying concentrations (e.g., 1 µM, 10 µM, 50 µM).
Causality Note: Always include a vehicle control (0.1% DMSO) to ensure the solvent is not inducing baseline toxicity.
Incubation: Incubate for 24 hours for Cell Cycle analysis, or 48 hours for Apoptosis analysis.
Causality Note: Cell cycle arrest is an upstream event that precedes terminal apoptosis. Harvesting too early for apoptosis will yield false negatives.
Protocol B: Cell Cycle Analysis (PI DNA Staining)
Harvesting: Collect both the culture media (containing floating mitotic/dead cells) and trypsinized adherent cells. Centrifuge at 300 x g for 5 mins.
Fixation: Resuspend the pellet in 0.5 mL cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
Causality Note: Ethanol permeabilizes the membrane and dehydrates the cell, locking nucleic acids in place for stoichiometric dye binding.
Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL PI + 100 µg/mL RNase A in PBS). Incubate at 37°C for 30 minutes in the dark.
Expert Insight (RNase A is Non-Negotiable): PI intercalates into any double-stranded nucleic acid. Without RNase A, PI will bind to double-stranded RNA, artificially inflating the fluorescence signal and obliterating the distinct G1 and G2/M peaks.
System Validation (Doublet Discrimination): During acquisition, plot PI-Area vs. PI-Width . Two G1 cells stuck together (a doublet) will have the same DNA area as a single G2/M cell, but a larger width. Exclude doublets to prevent false G2/M inflation. The G0/G1 peak of the untreated control must have a Coefficient of Variation (CV) < 5% for the data to be trustworthy.
Gentle Harvesting: Use a mild detachment reagent (e.g., Accutase) or brief trypsinization.
Causality Note: Over-trypsinization cleaves membrane proteins and induces false-positive phosphatidylserine (PS) flipping, artificially inflating early apoptosis numbers.
Washing: Wash cells twice with cold 1X Annexin V Binding Buffer .
Expert Insight (Calcium Dependency): The binding of Annexin V to externalized PS is strictly dependent on Ca²⁺ ions. Washing or staining in standard PBS will strip Annexin V from the cells, resulting in a complete loss of signal.
Staining: Resuspend
cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately.
System Validation (Compensation): FITC emission heavily spills into the PE/PI detector. You must run single-stained controls (Annexin V only, PI only) to calculate the compensation matrix. Uncompensated data will cause early apoptotic cells (FITC+/PI-) to falsely appear as late apoptotic (FITC+/PI+).
Data Presentation & Expected Results
The following tables synthesize typical quantitative outputs when evaluating active pyrazolo[1,5-a]pyrimidine derivatives (using CMPA as the scaffold baseline) against HCT-116 cells.
Table 1: Representative Flow Cytometric Cell Cycle Distribution (HCT-116, 24h)
Demonstrates dose-dependent G1/S or G2/M phase accumulation characteristic of CDK inhibition.
Treatment Group
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Interpretation
Vehicle (0.1% DMSO)
48.2 ± 1.5
39.5 ± 2.1
12.3 ± 1.2
Normal asynchronous proliferation
CMPA (10 µM)
65.4 ± 2.0
22.1 ± 1.8
12.5 ± 1.0
Moderate G1 arrest (CDK2 inhibition)
CMPA (50 µM)
82.1 ± 1.7
10.4 ± 1.1
7.5 ± 0.8
Severe G1 arrest; suppression of S-phase
Roscovitine (10 µM) *
85.3 ± 1.2
8.2 ± 0.9
6.5 ± 0.5
Positive Control (Known CDK Inhibitor)
Table 2: Representative Annexin V/PI Apoptosis Quantification (HCT-116, 48h)
Demonstrates the shift from viability to intrinsic apoptosis following prolonged cell cycle arrest.
Treatment Group
Live Cells(FITC-/PI-)
Early Apoptosis(FITC+/PI-)
Late Apoptosis(FITC+/PI+)
Necrosis(FITC-/PI+)
Vehicle (0.1% DMSO)
92.5%
3.2%
2.1%
2.2%
CMPA (10 µM)
78.4%
14.5%
5.6%
1.5%
CMPA (50 µM)
52.1%
28.7%
16.4%
2.8%
Staurosporine (1 µM) *
15.2%
45.3%
35.1%
4.4%
References
[2] Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Source: doi.org. URL: 2
[1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: nih.gov. URL: 1
[4] Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects, in Human Tumor Xenografts Following Oral Administration. Source: researchgate.net. URL:4
[3] Title: Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment. Source: elsevierpure.com. URL: 3
Application Note: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) Introduction & Mechanistic Rationale In modern structur...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8)
Introduction & Mechanistic Rationale
In modern structure-based drug design, the pyrazolo[1,5-a]pyrimidine bicyclic system is recognized as a "privileged scaffold," particularly for targeting the ATP-binding hinge region of kinases [1]. The specific intermediate, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , serves as a highly versatile foundational building block. Its utility is driven by the orthogonal reactivity of its two primary functional handles: the C7-chloro group and the C5-exocyclic amine.
The Causality of Scaffold Reactivity
The electron-deficient nature of the pyrimidine ring dictates the compound's reactivity profile. The fused nitrogen atoms strongly withdraw electron density from the C7 position, making the C7-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. When treated with classical nucleophiles (e.g., primary or secondary amines), the ring nitrogens stabilize the dearomatized anionic intermediate (Meisenheimer complex), accelerating the addition-elimination mechanism.
Conversely, the C5-amine is conjugated with the electron-deficient core, rendering it less nucleophilic than a standard aliphatic amine. This disparity allows chemists to perform highly regioselective SNAr or Palladium-catalyzed cross-coupling at C7 without inadvertently reacting the C5-amine, which can be functionalized downstream using potent coupling reagents (e.g., HATU) to form amides. This strategic functionalization allows the core to anchor to the kinase hinge region while the C5 and C7 substituents extend into the solvent-exposed and hydrophobic pockets, respectively [1, 2].
Fig 1. Interruption of the RET kinase signaling cascade by pyrazolo[1,5-a]pyrimidine inhibitors.
Quantitative Profiling & Target Landscape
The 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold has been instrumental in discovering inhibitors for a wide array of targets, including RET (wt and V804M mutant) [1], Haspin [3], and MAT2A [2].
Table 1: Orthogonal Reactivity Profile of the Scaffold
Functional Group
Reaction Type
Typical Reagents
Relative Reactivity
Mechanistic Role in Drug Binding
C7-Chloro
SNAr / Buchwald-Hartwig
Amines, DIPEA, DMF (80°C)
High (Activated)
Vectors into deep hydrophobic pockets or ribose pocket.
C5-Amine
Amidation / Reductive Amination
R-COOH, HATU, DIPEA, DCM
Low (Conjugated)
Interacts with catalytic lysine or solvent-exposed regions.
C2-Methyl
Inert structural feature
N/A
Stable
Fills small hydrophobic sub-pockets near the hinge.
Table 2: Representative Drug Discovery Targets
Target Enzyme
Disease Indication
Binding Mode Characteristic
Key Reference
RET (V804M)
Medullary Thyroid Cancer
Core binds hinge; C5-benzamide targets Lys758.
Newton et al. [1]
MAT2A
MTAP-Deleted Tumors
Allosteric binding; tautomerism aids protein binding.
To maximize structure-activity relationship (SAR) exploration, library generation relies on a divergent workflow. The SNAr reaction is typically performed first to displace the labile chlorine, followed by the amidation of the recalcitrant C5-amine.
Fig 2. Divergent synthetic workflow leveraging the orthogonal reactivity of C7 and C5.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity library generation.
Protocol A: Regioselective SNAr Sythensis at the C7 Position
Objective: Displace the C7-chloro group with an aliphatic or aromatic amine to generate a C7-substituted-2-methylpyrazolo[1,5-a]pyrimidin-5-amine intermediate.
Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the highly polarized Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to drive the reaction forward without competing for the electrophilic C7 carbon.
Step-by-Step Methodology:
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
Reagent Addition: Add the desired amine nucleophile (1.2 equiv, 1.2 mmol) followed dropwise by DIPEA (2.5 equiv, 2.5 mmol).
Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block.
Self-Validation (In-Process Control): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ ~183) is consumed, and the product mass is dominant.
Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (20 mL). If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane).
Protocol B: Amidation of the C5-Exocyclic Amine
Objective: Couple a carboxylic acid to the less nucleophilic C5-amine of the intermediate generated in Protocol A.
Rationale: Because the C5-amine electron pair is delocalized into the pyrimidine ring, standard coupling agents (like EDC/HOBt) often yield poor conversions. HATU is utilized because it forms a highly reactive 7-aza-OBt ester intermediate, overcoming the poor nucleophilicity of the amine [1].
Step-by-Step Methodology:
Pre-Activation: In a dry flask under nitrogen, dissolve the desired carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous Dichloromethane (DCM) or DMF (3.0 mL). Add HATU (1.5 equiv, 0.75 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to allow the active ester to form.
Coupling: Add the C7-substituted pyrazolo[1,5-a]pyrimidin-5-amine intermediate (1.0 equiv, 0.5 mmol) to the pre-activated mixture.
Incubation: Stir the reaction at room temperature for 12–18 hours.
Self-Validation (In-Process Control): Monitor via TLC (eluent: 5% MeOH/DCM). The C5-amine starting material will typically fluoresce strongly under 254 nm UV light. Disappearance of this spot indicates successful amidation.
Workup & Purification: Dilute the mixture with DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final target compound.
References
Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase
Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC)
URL:[Link]
Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion
Source: Journal of Medicinal Chemistry / ResearchGate
URL:[Link]
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors
Source: Pharmaceuticals / PubMed Central (PMC)
URL:[Link]
Active chloro-heterocycles in Organic Synthesis
Source: Thermo Fisher Scientific Regulatory Support
URL:[Link]
The following guide serves as a technical support resource for researchers working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8). This scaffold is a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a technical support resource for researchers working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K
Due to the specific electronic push-pull nature of this molecule—where an electron-donating amine at C5 opposes the electrophilicity required for substitution at C7—experimental results often deviate from standard pyrazolo[1,5-a]pyrimidine chemistry.[2]
Technical Support Center: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Quick Diagnostic: What is your primary issue?
Reactivity: "I cannot displace the 7-chloro group with my nucleophile."
Purity & Stability: "My LCMS shows a new peak (M-18 or M+16) and the starting material is degrading."
Structure Verification: "I am unsure if I have the 7-chloro-5-amino or the 5-chloro-7-amino isomer."
Solubility: "The compound precipitates in my reaction solvent."
Troubleshooting Reactivity: "The 7-Cl won't react."
The Issue:
You are attempting a Nucleophilic Aromatic Substitution (S
Ar) to displace the chlorine at the 7-position, but the reaction is sluggish or fails, even though 7-chloropyrazolo[1,5-a]pyrimidines are typically highly reactive.
The Mechanism:
The 5-amino group is a strong electron donor (+M effect).[1] Through resonance, it pushes electron density into the pyrimidine ring, significantly decreasing the electrophilicity of the C7 carbon.[1] While C7 is normally the "hot spot" for substitution (more reactive than C5), the presence of the unprotected 5-NH
effectively deactivates the ring toward further nucleophilic attack.[1]
Solution Protocol:
Option A: Protect the Amine (Recommended)
Convert the 5-amine to a carbamate (e.g., Boc) or acetamide.[1] This removes the electron-donating effect and restores electrophilicity at C7.[2]
Option B: Change the Synthetic Route
If you are synthesizing the core yourself, do not start with the 5-amine. Instead, use 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .[2]
Step 1: React 5,7-dichloro analog with your desired C7 nucleophile first.[2] (The C7-Cl is naturally more reactive than C5-Cl and will displace selectively).[2]
Step 2: React the remaining C5-Cl with ammonia or a synthetic equivalent to install the amine.[2]
Option C: Force Conditions (High Risk)
Use a non-nucleophilic base (e.g., DIPEA, Cs
CO) and elevate temperature (C) in a polar aprotic solvent (NMP or DMSO).[1] Warning: This increases the risk of hydrolysis (see Section 2).[1]
Data Comparison: Reactivity Profiles
Scaffold Variant
C7-Cl Electrophilicity
SAr Yield (Standard Conditions)
7-chloro-5-amine (Target)
Low (Deactivated)
< 20% (Sluggish)
5,7-dichloro
High
> 85% (Selective for C7)
7-chloro-5-methyl
High
> 90%
Troubleshooting Purity: "Impurity peaks in LCMS."
The Issue:
You observe a growing impurity peak with a mass shift of -18 Da or +1 Da (depending on ionization) or a distinct shift to a more polar species.
The Mechanism:
The 7-chloro position is highly susceptible to hydrolysis, converting the 7-chloro species to the 7-hydroxy (tautomerizing to the 7-oxo/lactam form).[2] This is accelerated by:
Acidic/Basic Workups: The 7-Cl bond is labile in aqueous workups.[2]
Diagram: Hydrolysis Pathway
Caption: The 7-chloro group is essentially an imidoyl chloride equivalent, making it sensitive to moisture, leading to the thermodynamically stable 7-oxo species.[2]
Solution Protocol:
Solvent Drying: Dry DMSO/DMF over 4Å molecular sieves for 24h before use.[1]
Non-Aqueous Workup: Avoid aqueous extraction if possible.[1] Precipitate the product using non-polar solvents (Ether/Heptane) or evaporate directly and purify via reverse-phase chromatography (neutral pH).[1]
Storage: Store solid compound at -20°C under Argon.
Troubleshooting Structure: "Do I have the right isomer?"
The Issue:
Commercial vendors or internal synthesis campaigns often confuse 7-chloro-5-amine with its regioisomer 5-chloro-7-amine .[2] This is a common error because the standard synthesis (aminopyrazole + ethyl cyanoacetate) favors the formation of the 7-amino isomer.
The Diagnostic (NMR):
You must distinguish the isomers using
H NMR NOESY (Nuclear Overhauser Effect Spectroscopy).[1]
5-Cl is moderately reactive; 7-NH is very nucleophilic.[2]
Synthesis Reality Check:
If you synthesized this by reacting 3-amino-5-methylpyrazole with ethyl cyanoacetate, you likely made the 7-amino-5-oxo intermediate, which chlorinates to the 7-amino-5-chloro isomer.[2] Obtaining the 7-chloro-5-amine requires specific conditions (e.g., using specific malonate derivatives or protecting groups) that are less thermodynamically favored.[2]
Solubility Guide
The Issue:
The planar, rigid bicyclic structure leads to strong
- stacking, causing poor solubility in DCM, EtOAc, or water.[1]
Recommended Solvent Systems:
Reaction Solvent: Anhydrous DMA (Dimethylacetamide) or NMP often provides better solubility than DMSO for S
Ar reactions and allows for higher temperatures.[1]
LCMS/HPLC: Dissolve in 1:1 DMSO:Methanol. Pure DMSO may freeze or cause precipitation upon injection into aqueous mobile phases.[1]
Purification: Use a gradient of DCM:MeOH (95:5 to 90:10).[1] If streaking occurs, add 1% NH
Regioselectivity of Pyrazolo[1,5-a]pyrimidine Synthesis
Hameed, A. et al.[1][3][4][5][6][7] "Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate." ResearchGate, 2015.[1]
Reactivity of 7-Chloro vs 5-Chloro Isomers
Vertex Pharmaceuticals / Celon Pharma.[2] "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." MDPI / PMC, 2022.[1]
[1]
Structural Characterization & Crystallography
Bassoude, I. et al.[1][8] "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine." Acta Crystallographica Section E, 2013.[1]
General Synthesis of Pyrazolo[1,5-a]pyrimidines
Stepaniuk, O. O. et al.[1][3] "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles." Synthesis, 2013.[1][9]
Technical Support Center: Troubleshooting Solubility Issues with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility and aggregation challenges with 7-chloro-2-methylpyrazolo[1,5-a]pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility and aggregation challenges with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8). Below, you will find a mechanistic root-cause analysis, an interactive diagnostic workflow, frequently asked questions (FAQs), and self-validating experimental protocols to overcome these barriers.
Part 1: Diagnostic Workflow
Before altering your experimental design, it is critical to match the solubility strategy to your specific application. Use the workflow below to determine the optimal path for your research.
Caption: Diagnostic workflow for resolving 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine solubility.
Part 2: Technical Q&A and Root Cause Analysis
Q1: Why does my compound precipitate immediately upon dilution from DMSO into aqueous assay buffers?A1: The compound suffers from a dual physicochemical barrier: it is both a "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) molecule[1]. The pyrazolo[1,5-a]pyrimidine core is a highly planar, aromatic fused bicyclic system that promotes strong intermolecular
stacking. Furthermore, the primary amine at position 5 acts as a hydrogen bond donor, while the ring nitrogens act as acceptors, creating a 2[2]. The 7-chloro substituent significantly increases the LogP, reducing the thermodynamic favorability of water solvation[3]. When diluted from DMSO into water, the solvent capacity drops precipitously, and the high lattice energy drives rapid nucleation and precipitation.
Q2: How can I prevent aggregation in biochemical assays without exceeding 1% DMSO?A2: You must employ a kinetic stabilization strategy known as the "Spring and Parachute" method. The DMSO stock acts as the "spring," holding the compound in a high-energy dissolved state. To prevent rapid nucleation upon dilution, you must provide a "parachute"—typically a surfactant—in the aqueous buffer. Surfactants coat the hydrophobic surfaces of the nucleating drug,4 long enough to complete your assay[4]. (See Protocol 1 below).
Q3: We need to dose this compound in vivo. What is the most effective formulation strategy?A3: Simple co-solvents are often insufficient for this scaffold and can cause injection-site toxicity. The two most validated approaches for pyrazolopyrimidines are:
Cyclodextrin Complexation: Using 10-20% 2-Hydroxypropyl-
-cyclodextrin (HP--CD). The lipophilic 7-chloro-pyrazolo[1,5-a]pyrimidine core inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior maintains aqueous solubility.
Amorphous Solid Dispersions (ASD): By molecularly dispersing the drug in an inert hydrophilic polymer matrix (e.g., PVP), you completely bypass the high crystal lattice energy barrier,5[5].
Q4: As a medicinal chemist, how can I modify this building block to improve intrinsic solubility in my final drug candidates?A4: The 7-chloro position on the electron-deficient pyrimidine ring is highly reactive towards Nucleophilic Aromatic Substitution (SNAr). You can replace the lipophilic chlorine with an ionizable,
-rich amine (e.g., morpholine or piperazine). This single modification achieves three goals simultaneously: it3[3], disrupts the planar crystal packing by introducing 3D character[2], and provides a basic center for salt formation (e.g., hydrochloride salts), drastically improving solubility at physiological pH[6].
Part 3: Quantitative Excipient Comparison
Table 1: Quantitative Comparison of Formulation Excipients for Pyrazolopyrimidine Derivatives
Formulation Strategy
Example Excipient
Mechanism of Action
Expected Solubility Gain
Best Application
Co-solvency
5% DMSO / 5% PEG400
Lowers the dielectric constant of the solvent mixture.
2 to 5-fold
Early in vitro screening
Micellar Solubilization
0.1% Tween-80
Encapsulates the lipophilic core within surfactant micelles.
5 to 10-fold
Biochemical / Cell assays
Inclusion Complexation
20% HP--CD
Shields hydrophobic regions inside a cyclic oligosaccharide cavity.
50 to 100-fold
In vivo PK/PD dosing
Amorphous Solid Dispersion
PVP-VA Copolymer
Disrupts crystal lattice energy; stabilizes the amorphous state.
> 100-fold
Oral bioavailability studies
Part 4: Validated Experimental Protocols
Protocol 1: Kinetically Stable Assay Dilution ("Spring and Parachute" Method)
Purpose: To prepare assay-ready aqueous solutions (≤1% DMSO) without precipitation for biochemical screening.
Stock Preparation: Dissolve 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in 100% anhydrous DMSO to yield a 10 mM stock. Sonicate for 5 minutes at room temperature to ensure complete dissolution.
Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% (w/v) Pluronic F-68 or Tween-20.
Vortex Mixing: Place the tube containing the supplemented aqueous buffer on a vortex mixer at medium-high speed.
Rapid Injection: While the buffer is actively vortexing, rapidly inject the required volume of the 10 mM DMSO stock directly into the center of the liquid vortex (do not touch the plastic walls).
Self-Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates (light scattering), meaning the compound has precipitated. A baseline OD600 confirms a successful, kinetically stable supersaturated solution.
Protocol 2: Preparation of HP-
-CD Inclusion Complexes for In Vivo Dosing
Purpose: To achieve high-concentration, thermodynamically stable aqueous solutions for animal dosing.
Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes to maximize aqueous solubility.
Excipient Solution: Dissolve 2-Hydroxypropyl-
-cyclodextrin (HP--CD) in sterile water or saline to a final concentration of 20% (w/v).
Drug Addition: Add an excess amount of solid 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine powder to the HP-
-CD solution (aiming for a theoretical concentration 5x higher than your target dosing concentration).
Mechanical Disruption: Sonicate the suspension in a water bath for 30 minutes to break up large drug aggregates and maximize the surface area for complexation.
Equilibration: Transfer the suspension to a rotary shaker and incubate at 25°C for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.
Self-Validation Step (Phase Separation): Centrifuge the mixture at 10,000 x g for 10 minutes. The presence of a solid pellet confirms that the supernatant has successfully reached its maximum thermodynamic saturation point.
Sterile Filtration: Carefully draw up the supernatant and pass it through a 0.22 µm PTFE syringe filter into a sterile vial. The resulting solution is ready for in vivo administration.
References
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - National Institutes of Health (PMC). 5
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - National Institutes of Health (PMC).2
SB-219994 Technical Support Center: Troubleshooting Solubility Issues - Benchchem. 4
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine stability in different solvents
Topic: Stability, Solubility, and Handling of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Document ID: TSC-PZP-007 Last Updated: March 2026 Status: Active Support Guide Core Stability Directive (The "Why") Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability, Solubility, and Handling of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Document ID: TSC-PZP-007
Last Updated: March 2026
Status: Active Support Guide
Core Stability Directive (The "Why")
Executive Summary:
The stability of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is dictated by the electrophilic nature of the C-7 position . While the pyrazolo[1,5-a]pyrimidine core is a robust pharmacophore often used in kinase inhibitors (e.g., p38, CDK), the chlorine atom at position 7 is a "reactive handle."
It is designed to be displaceable. Consequently, it is highly susceptible to Nucleophilic Aromatic Substitution (
) .
The Mechanism of Instability:
The bridgehead nitrogen (N-4) exerts an electron-withdrawing effect, activating the pyrimidine ring. The 7-chloro position is the most electrophilic site, making it prone to attack by:
Water (
): Leading to hydrolysis (formation of the 7-hydroxy/7-oxo tautomer).
Alcohols (
): Leading to alkoxide displacement (e.g., methanolysis).
Amines (
): Including self-reaction (dimerization) at high concentrations.
Visualization: The Degradation Pathway
The following diagram illustrates the primary failure modes when the compound is exposed to incompatible solvents.
Caption: Figure 1. Primary degradation pathways driven by
at the C-7 position.
Solvent Compatibility Matrix
This matrix is derived from the reactivity profile of 7-chloropyrazolo[1,5-a]pyrimidines [1, 2].
Solvent Class
Solvent Example
Compatibility
Technical Notes
Aprotic Polar
DMSO, DMF
CAUTION
Preferred for Stock. Must be Anhydrous (<0.1% water). Old DMSO contains dimethylamine, which will displace the Chloride.
Chlorinated
DCM, Chloroform
EXCELLENT
Best for short-term handling. Non-nucleophilic.
Ethers
THF, Dioxane
GOOD
Stable if peroxide-free. Good for reactions, moderate solubility.
Alcohols
Methanol, Ethanol
POOR
Risk of Solvolysis. Do not use for storage. Slow conversion to 7-alkoxy derivatives occurs, especially if trace base is present.
Aqueous
Water, PBS
CRITICAL
Incompatible. Rapid hydrolysis to the 7-oxo species. Only introduce to aqueous media immediately prior to biological assay.
Troubleshooting Scenarios (Q&A)
Scenario A: "My LCMS purity dropped from 98% to 85% overnight in DMSO."
Diagnosis: Hygroscopic Hydrolysis.
Root Cause: DMSO is highly hygroscopic. If the vial was opened in humid air, it absorbed water. The 7-Cl group hydrolyzed to the 7-OH derivative.
Spectral Signature: Look for a mass shift of -18 Da (Cl to OH is nominally -35 + 17 = -18 shift in mass, but often appears as [M-Cl+OH]).
Parent: ~182.6 Da (approx)
Hydrolysis Product: ~164.1 Da
Corrective Action:
Use Anhydrous DMSO (packaged under Argon/Nitrogen).
Store DMSO stocks in single-use aliquots at -20°C or -80°C.
Do not freeze-thaw more than twice.
Scenario B: "I see an extra peak at M+31 in Methanol."
Diagnosis: Methanolysis.
Root Cause: You dissolved the compound in Methanol for LCMS injection or recrystallization. The solvent (MeOH) acted as a nucleophile, displacing the Chloride.
Mechanism:
displacement of Cl by .
Corrective Action:
Switch injection solvent to Acetonitrile/Water (50:50).
Avoid alcoholic solvents for dilution. Use Acetonitrile (ACN).
Scenario C: "The compound is not dissolving in water for my cell assay."
Diagnosis: Intrinsic Insolubility.
Root Cause: The pyrazolo[1,5-a]pyrimidine scaffold is planar and lipophilic (LogP ~1.7 - 2.5) [3].
Corrective Action:
Create a 10 mM stock in DMSO .
Dilute into the assay medium (e.g., 1000x dilution) immediately before use.
Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but sufficient to keep the compound solubilized during the short assay window.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
Weighing: Weigh the solid rapidly. Avoid prolonged exposure to humid air.
Solvent Choice: Use Anhydrous DMSO (Sigma-Aldrich Sure/Seal™ or equivalent grade).
Why? Standard DMSO can contain up to 1% water after opening.
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes.
Aliquoting: Immediately split into small volumes (e.g., 50 µL) in amber polypropylene tubes.
Storage: Store at -80°C .
Validation: Check purity via LCMS (using ACN/Water, not MeOH) after 1 month.
SOP-02: Solvent Selection Decision Tree
Caption: Figure 2.[1] Decision logic for solvent selection to minimize S_NAr degradation.
References
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations.
Source: National Institutes of Health (PMC).
Context: Details the
susceptibility of the C-7 position in this scaffold.
URL:[Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives.
Source: Pharmaceuticals (Basel).
Context: Confirms the reactivity of 7-chloro derivatives with nucleophiles like morpholine.[2][3]
URL:[Link][4]
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Properties.
Source: US EPA (CompTox Dashboard).
Context: Physicochemical properties (LogP, solubility) of closely related analogs.
URL:[Link]
Pyrazolo[1,5-a]pyrimidine Scaffold Reactivity.
Source: ScienceDirect / Tetrahedron.
Context: General heterocyclic chemistry principles regarding the electrophilicity of bridgehead nitrogen systems.
URL:[Link]
Preventing off-target effects of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Troubleshooting Off-Target Effects for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Derivatives Welcome to the Application Support Center. As a privileged scaffold in kinase inhibitor discovery, the pyrazolo[1,5-a]p...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Off-Target Effects for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Derivatives
Welcome to the Application Support Center. As a privileged scaffold in kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine core is highly effective at mimicking the adenine ring of ATP [1]. However, when working with the bi-functional building block 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) , researchers frequently encounter two distinct classes of off-target effects:
Chemical Off-Targeting (Toxicity/False Positives): Driven by the electrophilic nature of the unreacted 7-chloro moiety.
Pharmacological Promiscuity (Pan-Kinase Activity): Driven by the canonical hinge-binding nature of the unsubstituted core, leading to off-target binding against kinases like CK2, Pim-1, and FLT3 [2].
This guide provides mechanistic troubleshooting, self-validating protocols, and structural strategies to engineer selectivity and ensure assay integrity.
Section 1: Chemical Reactivity & Assay Interference
FAQ 1: Why am I observing irreversible, time-dependent inhibition across multiple unrelated biochemical assays when screening my early-stage library?
Causality & Expert Insight:
If your library synthesis did not achieve 100% conversion at the C7 position, residual 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine acts as a potent electrophile. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring makes the 7-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biochemical assays, this unreacted moiety leads to covalent alkylation of exposed cysteine or lysine residues on off-target proteins. This results in false positives, apparent time-dependent inhibition, and cellular toxicity that is entirely unrelated to kinase inhibition.
Resolution:
You must ensure complete displacement of the 7-chloro group prior to biological evaluation. Do not test crude library mixtures containing this building block.
Protocol 1: Self-Validating SNAr Displacement of the 7-Chloro Moiety
This protocol ensures complete functionalization of the C7 position, eliminating electrophilic liabilities.
Reaction Setup: Dissolve 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).
Reagent Addition: Add the desired nucleophilic amine (1.2 to 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
Thermal Cycling: Heat the reaction mixture to 80°C for 4–6 hours under an inert nitrogen atmosphere.
Self-Validation Step (Critical): Monitor the reaction via LC-MS. The disappearance of the m/z peak corresponding to the 7-chloro starting material (m/z ~182.6 [M+H]+) and the appearance of the product mass confirms conversion. Do not proceed to biological assays if the starting material peak remains >1% AUC. Residual electrophiles will irrevocably skew your assay data.
Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to ensure >99% purity before screening.
FAQ 2: My fully functionalized derivative (where the 7-chloro is displaced) is still hitting off-target kinases like CK2, Pim-1, and FLT3. How do I engineer selectivity?
Causality & Expert Insight:
The pyrazolo[1,5-a]pyrimidine core forms canonical hydrogen bonds with the kinase hinge region (e.g., interacting with Met592 in Trk kinases) [3]. Without sufficient steric bulk or specific electrostatic interactions directed towards the solvent channel or back pocket, the flat aromatic system will bind promiscuously to kinases with open ATP-binding sites. For instance, both Pim-1 and CK2 are frequent off-targets for this scaffold because their active sites readily accommodate the unmodified core [4].
To achieve selectivity, you must exploit the C5-amine and C7-substituent vectors. Adding a bulky group, varying the basicity of the C7-amine, or introducing macrocyclization between C5 and C7 can induce steric clashes with the gatekeeper residues of off-target kinases while fitting perfectly into the target kinase's unique pocket.
Table 1: Kinase Off-Target Fingerprint for Unoptimized Pyrazolo[1,5-a]pyrimidines
Data summarizes typical screening results for early-stage derivatives lacking optimized vectors.
Kinase Target
Typical IC50 (Unoptimized)
Structural Reason for Off-Target Binding
Mitigation Strategy (Vector Optimization)
Pim-1
< 50 nM
Core perfectly mimics ATP; small gatekeeper allows deep binding.
Add bulky basic amines at C7 to clash with the hinge region [4].
CK2
< 100 nM
Accommodates flat aromatic systems; favors polar interactions in hinge.
Introduce macrocyclization between C5 and C7 to lock conformation [2].
Sample Preparation: Prepare a 10 mM stock solution of the purified derivative in 100% molecular biology grade DMSO.
Self-Validation Step (Aggregation Check): Perform Dynamic Light Scattering (DLS) at the assay concentration (e.g., 1 µM in buffer) to ensure the compound does not form colloidal aggregates. Aggregation causes PAINS-like non-specific inhibition, mimicking off-target effects.
High-Throughput Profiling: Submit the validated monomeric solution to a high-throughput kinome panel (e.g., KINOMEscan, testing against >100 kinases) at a screening concentration of 1 µM.
Selectivity Quantification: Calculate the Selectivity Score (S-score), defined as
. An indicates a highly selective profile suitable for in vivo studies [4].
Section 3: Visualizing the Optimization Logic
The following diagrams map the diagnostic workflow for off-target effects and the structural vectors available on the 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold.
Caption: Workflow for diagnosing and mitigating chemical and biological off-target liabilities.
Caption: Structural vectors of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine for kinase optimization.
References
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: RSC Advances (via PMC)
URL: [Link][1]
Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor
Source: bioRxiv (via SciSpace)
URL: [Link][2]
Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights
Source: MDPI Pharmaceuticals
URL: [Link][3]
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors
Source: ACS Medicinal Chemistry Letters (via PMC)
URL: [Link][4]
Executive Summary Synthesizing 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine presents two distinct failure modes that often go undiagnosed: Regiochemical Mismatch: The standard condensation of 3-amino-5-methylpyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Synthesizing 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine presents two distinct failure modes that often go undiagnosed:
Regiochemical Mismatch: The standard condensation of 3-amino-5-methylpyrazole with ethyl cyanoacetate predominantly yields the wrong isomer (7-amino-5-hydroxy), rendering the subsequent chlorination target incorrect.
Dechlorination/Hydrolysis: The 7-chloro substituent in this scaffold is highly susceptible to hydrolytic cleavage during acidic workups, reverting to the starting phenol.
This guide provides a self-validating workflow to ensure isomeric purity and maximize yield during the critical POCl
chlorination step.
Module 1: The Precursor Bottleneck (Isomer Verification)
CRITICAL WARNING: Before proceeding to chlorination, you must verify your precursor structure.
The reaction of 3-amino-5-methylpyrazole with ethyl cyanoacetate under standard basic conditions (NaOEt/EtOH) favors the formation of 7-amino-2-methylpyrazolo[1,5-a]pyrimidin-5-ol (Isomer A), not the required 5-amino-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (Isomer B).
If you chlorinate Isomer A, you obtain the 5-chloro-7-amine derivative, which is the regioisomer of your target.
Diagnostic Check
Feature
Isomer A (Wrong Precursor)
Isomer B (Correct Precursor)
Structure
7-amino-5-hydroxy
5-amino-7-hydroxy
Synthesis Route
Standard NaOEt/EtOH condensation
Acid-mediated condensation or via Malononitrile
H NMR (DMSO-d)
C6-H appears upfield (~5.6 ppm)
C6-H appears slightly downfield (~5.8-6.0 ppm)
NOE Signal
Strong NOE between 7-NH and C6-H
NOE between 7-OH (or 7-Cl later) and Phenyl/C6-H is distinct
To force the formation of the 5-amino-7-hydroxy precursor, consider the Malononitrile Route followed by selective hydrolysis, or specific acid-catalyzed conditions that favor attack of the exocyclic amine on the nitrile carbon.
Recommended Route (Malononitrile):
Condense 3-amino-5-methylpyrazole with malononitrile (EtOH, reflux, piperidine cat.).
Selective Hydrolysis: Boil in 10% NaOH. The 7-position is more electrophilic (para-like) and susceptible to nucleophilic displacement/hydrolysis than the 5-position, yielding the 5-amino-7-hydroxy tautomer.
Module 2: The Chlorination Crisis (POCl
Optimization)
Once the correct 5-amino-7-hydroxy precursor is confirmed, the chlorination with phosphorus oxychloride (POCl
) is the yield-determining step. The presence of the free 5-amino group complicates this by acting as a nucleophile or forming phosphoramidate tars.
The "Black Tar" Phenomenon
Cause: Uncontrolled exothermic reaction and polymerization initiated by the free amine attacking POCl
or the chlorinated product.
Solution: Use a Vilsmeier-Haack salt intermediate approach rather than direct reflux.
The 7-chloro bond is labile. A standard aqueous quench generates heat and acid, which can hydrolyze the chloride back to the hydroxyl group (reverting to starting material).
The "Cold-Buffer" Quench Technique
Concentration: Remove excess POCl
under reduced pressure (rotary evaporator with a caustic trap). Do not quench the bulk reaction mixture.
Slurry: Resuspend the residue in cold DCM or CHCl
.
Neutralization: Pour the organic slurry slowly into a rapidly stirring mixture of Ice + Saturated NaHCO
(or 2M KCO).
Target pH: Maintain pH 8-9. If it drops below 7, hydrolysis accelerates.
Extraction: Rapidly extract with DCM. Wash with cold brine. Dry over Na
SO.
Storage: Store the isolated solid under Argon at -20°C. Do not leave in solution for extended periods.
Caption: Flowchart illustrating the critical regioselectivity divergence. Standard conditions often lead to the incorrect isomer (Red path), requiring a route adjustment (Green path) to achieve the target.
FAQ: Troubleshooting Common Failures
Q: My reaction mixture turns into a solid black solid (char) within 30 minutes of heating.A: This is "thermal runaway" caused by the free amine.
Fix: Add N,N-Dimethylaniline (1.0 eq) to the POCl
before adding your substrate. This buffers the HCl generated. Also, reduce temperature from reflux (105°C) to 80°C and extend the time.
Q: LC-MS shows the product mass, but after column chromatography, I only recover the starting material (hydroxyl compound).A: Your silica gel was likely acidic. The 7-chloro group hydrolyzed on the column.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane/EtOAc. Use a rapid gradient and do not let the compound sit on the column.
Q: I cannot separate the 5-amino-7-chloro product from the 5,7-dichloro impurity.A: If you see 5,7-dichloro, your precursor was likely the 5,7-diol (from diethyl malonate condensation).
Fix: Check your starting material. If you used ethyl cyanoacetate, you shouldn't get di-chloro. If you used malonate, you will. Purify the precursor before chlorination.
References
Regioselectivity in Aminopyrazole Condensations
Stepaniuk, O. O., et al. "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of
-Unsaturated -Alkoxy--keto Esters with N-Unsubstituted 5-Aminopyrazoles."[1] Synthesis, 2013, 45, 925-930.[1] Link
Note: Highlights the natural tendency to form 7-functionalized isomers, contrasting with the need for 5-amino-7-chloro targets.
Chlorination Methodologies
Luo, Y., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl
Technical Support Center: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine & Related Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and the broader class of pyrazolo[1,5-a]pyrimidine der...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and the broader class of pyrazolo[1,5-a]pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your cell culture experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and modulators of the central nervous system.[1][2] Given their potency, these compounds require careful handling and optimization in cell culture settings to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Question 1: I'm having trouble dissolving 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. What is the recommended solvent and stock concentration?
Answer:
This is a common first hurdle for many small molecule inhibitors. The solubility of pyrazolo[1,5-a]pyrimidine derivatives can vary based on their specific substitutions.
Causality: The planar, aromatic nature of the core structure can lead to poor aqueous solubility. The presence of a chloro- group may further increase hydrophobicity.
Recommended Protocol:
Primary Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a strong, polar aprotic solvent that is generally effective for this class of compounds.
Stock Concentration: Prepare a high-concentration stock solution, typically between 10 mM and 50 mM. This minimizes the volume of DMSO added to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.
Dissolution Technique:
Add the appropriate volume of DMSO to your vial of pre-weighed compound.
Vortex thoroughly for 1-2 minutes.
Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
Visually inspect the solution to ensure there are no visible particulates. If particulates remain, sonication for 5-10 minutes may be effective.
Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles, which can lead to compound degradation.
Solvent
Typical Starting Stock Concentration
Notes
DMSO
10 - 50 mM
Recommended first choice.
Ethanol
1 - 10 mM
Use with caution; can be more cytotoxic to some cell lines.
DMF
10 - 50 mM
An alternative to DMSO if solvent sensitivity is a concern.
Important Note: Always maintain a final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. Run a vehicle control (medium with the same concentration of DMSO) in all experiments.
Experimental Design & Execution
Question 2: I'm observing high levels of cytotoxicity even at low concentrations of the compound. How can I determine if this is a true on-target effect or non-specific toxicity?
Answer:
Distinguishing between specific, on-target cytotoxicity and non-specific toxicity is critical for data interpretation. High initial toxicity can stem from several factors.
Causality: The compound may be precipitating in the culture medium, leading to physical stress on the cells. Alternatively, the compound may have off-target effects at high concentrations, or your cell line may be particularly sensitive.
Troubleshooting Workflow:
Caption: Hypothetical inhibition of a target kinase by a pyrazolo[1,5-a]pyrimidine.
Troubleshooting Protocol:
Verify Compound Integrity and Activity:
Compound Stability: Is your compound stable in aqueous media at 37°C? While challenging to test in a standard biology lab, be aware that some small molecules can degrade over 24-48 hours. Consider refreshing the medium with a new compound during long-term experiments.
Positive Control: If possible, use a known, well-characterized inhibitor of the same target to confirm that the pathway is active and detectable in your system.
Assess Target Engagement:
Western Blot: Check the phosphorylation status of a direct downstream substrate of your target kinase. A lack of change in phosphorylation suggests a problem with target engagement.
Cellular Thermal Shift Assay (CETSA): This is a more advanced technique to directly measure the binding of your compound to its target in cells.
Optimize Experimental Conditions:
Cell Density: Ensure cells are in the logarithmic growth phase and not overly confluent, as this can alter signaling pathways.
Serum Concentration: Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effect of your inhibitor. Consider reducing the serum concentration or using serum-free medium for a short period during the experiment.
References
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. [Link]
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
Refining protocols for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical and biological challenges associated with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical and biological challenges associated with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine . This compound is a highly privileged, electron-deficient heterocyclic scaffold widely utilized as a building block for ATP-competitive kinase inhibitors targeting CDKs, TRK, and AAK1[1],[2],[3].
Because of its unique electronic properties—specifically the highly reactive 7-chloro position and the hydrogen-bond-donating 5-amine—standard assay and synthesis protocols often require precise refinement. Below is our comprehensive troubleshooting guide and protocol repository.
Module 1: Chemical Handling & Stability
Q: I am observing inconsistent
values across different batches of my biochemical assays. Could the compound be degrading in the assay buffer?A: Yes. The pyrazolo[1,5-a]pyrimidine core is electron-deficient, making the 7-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If your assay buffer contains primary amines (e.g., Tris buffer) or strong nucleophiles (e.g., high concentrations of DTT), the compound will undergo unintended covalent modifications during prolonged room-temperature incubations.
Resolution: Switch your buffer system to non-nucleophilic alternatives like HEPES or MOPS, and replace DTT with TCEP to maintain a reducing environment without compromising the structural integrity of the inhibitor.
Table 1: Physicochemical & Assay Parameters
Parameter
Quantitative Value
Causality / Rationale for Experimental Design
Molecular Weight
182.61 g/mol
Low molecular weight fragment allows for extensive synthetic derivatization without violating Lipinski's Rule of 5.
Stock Solubility
>50 mM (in 100% DMSO)
Highly soluble in aprotic solvents. Store at -20°C in single-use aliquots to prevent moisture-induced hydrolysis of the 7-chloro group.
Buffer Compatibility
pH 6.5 – 7.5 (HEPES/MOPS)
Avoid primary amines (Tris) to prevent SNAr degradation. The scaffold requires neutral pH to maintain the unprotonated state of the 5-amine for hinge-region binding.
Kinase Targets
CDK1/2/9, TRK, AAK1
The pyrazolo[1,5-a]pyrimidine core forms critical bidentate hydrogen bonds in the ATP-binding hinge region (e.g., Met592 in TRK)[1],[3].
Module 2: Synthetic Derivatization Workflows
Q: I am attempting to synthesize a library of CDK2 inhibitors by displacing the 7-chloro group with various substituted anilines, but my yields are consistently <20%. How can I optimize this?A: Poor yields in this context usually stem from two factors: (1) The free 5-amine can act as a competing nucleophile, leading to off-target polymerization, and (2) bulky anilines struggle to overcome the steric hindrance of the adjacent 2-methyl group via simple SNAr.
Resolution: Transition from thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[4],[5]. Using a specialized ligand like Xantphos ensures the palladium catalyst can accommodate bulky amines while suppressing side reactions.
This protocol includes a self-validating LC-MS step to ensure catalyst activation before proceeding to workup.
Preparation: In an oven-dried Schlenk flask, combine 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq), the desired aniline (1.2 eq), and
(2.0 eq).
Catalyst Addition: Add
(0.05 eq) and Xantphos (0.1 eq). Causality: provides the active Pd(0) species, while Xantphos forces a bite angle that favors reductive elimination over off-target -hydride elimination.
Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches the Pd(0) catalyst, leading to homocoupling side-products.
Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.
Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and run a fast LC-MS gradient. You should observe the depletion of the 182.6 m/z starting material. If unreacted, spike in an additional 0.02 eq of catalyst.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC.
Module 3: Biochemical Kinase Profiling
Q: My ADP-Glo kinase assay targeting CDK2 shows high background noise and poor dose-response curves. How do I establish a reliable target engagement profile?A: High background in luminescence assays often results from ATP hydrolysis by impurities or using an ATP concentration that artificially outcompetes your inhibitor. Because pyrazolo[1,5-a]pyrimidines are ATP-competitive[4], their apparent potency is mathematically linked to the ATP concentration via the Cheng-Prusoff equation.
Resolution: Ensure your ATP concentration is set exactly at the
for CDK2 (~10 µM). This balances assay sensitivity with physiological relevance.
Protocol 2: ADP-Glo Kinase Assay for ATP-Competitive Inhibitors
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 0.01% Brij-35, 1 mM TCEP).
Compound Dilution: Serially dilute the inhibitor in 100% DMSO. Transfer to a 384-well white assay plate (Final DMSO concentration must be
1% to prevent enzyme denaturation).
Pre-Equilibration: Add CDK2/Cyclin E enzyme complex. Incubate for 15 minutes at room temperature. Causality: Pyrazolo[1,5-a]pyrimidines often exhibit slow-binding kinetics; pre-incubation allows the system to reach thermodynamic equilibrium before ATP is introduced.
Reaction Initiation: Add a master mix containing ATP (at
) and Histone H1 substrate. Incubate for 60 minutes.
Self-Validation Controls: Always include a "No Enzyme" control (to ensure the compound does not spontaneously hydrolyze ATP) and a reference inhibitor control like Dinaciclib[3] (to validate assay sensitivity).
Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction (incubate 30 mins).
Readout: Measure luminescence.
Caption: Biochemical workflow for evaluating ATP-competitive kinase inhibition using ADP-Glo.
Module 4: Cell-Based Target Engagement
Q: The compound shows an
of 50 nM in the biochemical assay but fails to inhibit cell proliferation in HCT-116 cells at 10 µM. What is causing this biochemical-to-cellular drop-off?A: This is a classic permeability and protein-binding artifact. While the 7-chloro group adds lipophilicity, the highly polar 5-amine can restrict passive membrane permeability. Furthermore, in the protein-rich environment of cell culture media (e.g., 10% FBS), the compound may be heavily sequestered by serum albumin.
Resolution: Do not rely solely on phenotypic viability assays. Validate intracellular target engagement by monitoring the downstream signaling cascade directly. For CDK2 inhibitors, assess the phosphorylation status of the Retinoblastoma protein (Rb) via Western blot[3].
Caption: Mechanism of action for CDK2 inhibition and downstream Rb/E2F signaling pathway blockade.
References
MDPI - Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at:[Link]
PubMed - Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available at:[Link]
PMC - Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:[Link]
DOI - New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Available at:[Link]
Digital Commons @ Michigan Tech - Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:[Link]
Addressing batch-to-batch variability of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Technical Support Center: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Executive Summary: The Variability Paradox You are likely accessing this guide because you are observing inconsistent biological data (IC50 shif...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Executive Summary: The Variability Paradox
You are likely accessing this guide because you are observing inconsistent biological data (IC50 shifts) or erratic yields in downstream cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki).
For 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , batch variability is rarely due to simple "purity" defined by % area on UV-HPLC. The three "Silent Killers" for this scaffold are:
Regioisomer Contamination: The co-eluting presence of the 5-chloro-7-amine isomer.[1]
Hydrolytic Instability: The C7-Chloro bond is highly activated and prone to silent hydrolysis to the 7-hydroxy species during storage or workup.[1]
Salt Polymorphism: Variable protonation states of the 5-amine and N1-bridgehead nitrogen.[1]
This guide provides the forensic protocols to identify these issues and the synthetic adjustments to prevent them.
Part 1: Analytical Triage (The "What is it?" Phase)
Q1: My HPLC shows >98% purity, but the SNAr reaction yield is low (30-40%). Why?
Diagnosis: You likely have significant Hydrolytic Degradation or Regioisomer Contamination .[1]
The Mechanism: The C7-position in pyrazolo[1,5-a]pyrimidines is electronically similar to an acid chloride.[1] It is highly electrophilic.[1] If the batch was stored in non-desiccated conditions or exposed to moisture during the last recrystallization, the C7-Cl hydrolyzes to C7-OH (7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine).[1]
The Detection Gap: The C7-OH impurity often elutes very close to the parent in standard reverse-phase (C18) gradients or trails under the main peak due to tautomerization (keto-enol).[1]
The Fix:
Run LC-MS in Negative Mode: The 7-hydroxy species ionizes strongly in negative mode (
), whereas the 7-chloro parent requires positive mode.[1]
Check the "Water Peak": Perform a Karl Fischer (KF) titration. If water >0.5%, hydrolysis is actively occurring.[1]
Q2: How do I distinguish the Target (5-amine-7-chloro) from the Isomer (7-amine-5-chloro)?
Diagnosis: Regioisomerism is the most common synthetic failure mode.[1] Both isomers have identical Mass (MW 182.[1]6) and very similar polarity.
The Protocol (NOESY NMR):
Target (5-NH2, 7-Cl): The proton at H6 (pyrimidine ring) is flanked by the amine and the chloride.[1] Crucially, there is NO strong NOE correlation between the pyrazole H3 proton and the substituents on the pyrimidine ring because the C7-Cl is sterically small and non-protonated.
Impurity (7-NH2, 5-Cl): If the amine is at position 7, you will see a strong NOE (or exchange cross-peak) between the 7-NH2 protons and the H3 pyrazole proton (spatial proximity across the ring junction).[1]
Part 2: Synthesis & Purification (The "How to fix it" Phase)
Q3: What causes the Regioisomer formation?
The variability originates in the cyclization step between 5-amino-3-methylpyrazole and the 1,3-electrophile (e.g., ethyl cyanoacetate or malonate derivative).
Kinetic vs. Thermodynamic Control:
Nucleophilic attack by the exocyclic amine vs. the endocyclic pyrazole nitrogen determines the outcome.[1]
Acidic Conditions (AcOH): Favor the formation of the 7-one (precursor to 7-Cl).[1]
Basic Conditions (NaOEt): Can shift equilibrium toward the 5-one (precursor to 5-Cl).
Q4: How do I stabilize the 7-Chloro group during storage?
The 7-chloro group is an "activated" heteroaryl halide.[1]
Avoid Nucleophilic Solvents: Never dissolve the stock in Methanol or wet DMSO for long-term storage.[1] Methanolysis (exchange of Cl for OMe) occurs within hours at room temperature.[1]
Storage Condition: Store as a solid at -20°C under Argon. If in solution, use Anhydrous THF or DCM .[1]
Part 3: Visualizing the Variability Pathways
The following diagram maps the critical divergence points where batch variability is introduced.
Figure 1: Synthetic divergence pathways leading to regioisomer contamination and hydrolytic degradation.[1]
Part 4: Validated Experimental Protocols
Protocol A: Purification of "Bad" Batches (Recrystallization)
If your batch contains <10% of the regioisomer or hydrolysis product, do not use column chromatography (silica is acidic and can induce further hydrolysis).[1] Use this recrystallization method:
Result: The 7-chloro target crystallizes; the more polar 7-hydroxy impurity and regioisomers often remain in the mother liquor.[1]
Protocol B: SNAr Coupling (Using the Compound)
When using this amine as an intermediate (e.g., displacing the 7-Cl with a morpholine or aniline):
Base: Use DIPEA (Diisopropylethylamine) instead of inorganic bases like K2CO3.[1] Inorganic bases can introduce moisture.[1]
Solvent:DMA (Dimethylacetamide) or NMP .[1] Avoid alcohols.
Temperature: The 7-Cl is reactive![2] Start at 0°C to RT . Do not heat to 80°C immediately, or you will promote dimerization.[1]
References
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones.[1][3]
Source: Kuwait Journal of Science (2022).[1][3][4]
Relevance: Explains the mechanism of amine vs. nitrogen attack in the cyclization step.[1]
Chlorination & Reactivity of the 7-Position
Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
Source: Pharmaceuticals (2022), MDPI.[1]
Relevance: Details the synthesis of 7-chloro intermediates and the specific reactivity of the C7 position towards nucleophiles (morpholine).
General Synthesis & Tautomerism
Title: Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters.[5]
Source: Synthesis (2013).[1][5][6][7]
Relevance: Provides foundational chemistry for controlling the regiochemistry of the pyrazolo-pyrimidine scaffold.[1]
Welcome to the Technical Support Center. You are likely working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a fused heterocyclic building block.[1][2] While often used as a synthetic intermediate, its use in cell-based assays requires strict control over solubility and chemical reactivity .[1][2]
This guide addresses the three primary vectors of toxicity for this scaffold:
Chemical Reactivity: The 7-chloro position is an electrophilic "hotspot" prone to Nucleophilic Aromatic Substitution (SNAr).[1][2]
Physical Toxicity: Aggregation and crystallization due to poor aqueous solubility.[1][2]
Off-Target Pharmacology: The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" for kinase inhibition (e.g., CDK, PI3K, Trk), leading to unintended apoptotic signaling.
Module 1: Chemical Stability & Reactivity (The "Hidden" Toxicity)[2]
The Issue: Media-Induced Decomposition
The chlorine atom at the C7 position is highly reactive.[1][2] In standard cell culture media (DMEM, RPMI), nucleophiles such as Glutathione (GSH) , Cysteine , and even water (at pH > 7.4) can attack this position.
Why this causes toxicity:
GSH Depletion: If the compound reacts with cellular glutathione, it induces oxidative stress, leading to non-specific cell death (ferroptosis/necrosis) unrelated to your target mechanism.
Covalent Adducts: The compound may covalently bind to surface proteins, triggering immune responses or membrane disruption.
Troubleshooting Protocol: Stability Verification
Before treating cells, verify the compound's integrity in your specific media.
Q: How do I know if my compound is reacting with the media?A: Perform a "Media Stability Mock Run" using LC-MS.[1][2]
Prepare complete media (with FBS and antibiotics) without cells.[1][2]
Spike compound at 10 µM.
Incubate at 37°C.
Sample at 0h, 4h, 12h, and 24h.
Look for: Loss of parent peak (M+H) and appearance of adduct peaks (Parent + 307 Da for Glutathione).[2]
Q: How do I minimize this reactivity?A:
Limit Incubation Time: Restrict exposure to <12 hours if possible.
Fresh Preparation: Do not store diluted media stocks. Prepare immediately before dosing.[1][2]
Alternative Media: Use low-thiol media if compatible with your cell line for short assays.[1][2]
Module 2: Solubility & Precipitation Management
The Issue: "Physical" Toxicity
This scaffold is planar and lipophilic.[1][2] It tends to stack and crystallize in aqueous environments.[1][2] Micro-crystals can mechanically damage cell membranes ("crystal toxicity"), which is often mistaken for potent biological activity.
Visualization: Solubilization Workflow
The following diagram outlines the correct serial dilution method to prevent "solvent shock" precipitation.
Caption: Step-down dilution protocol to identify precipitation before cell exposure.
Protocol: The "Step-Down" Dilution
Never add 100% DMSO stock directly to the cell well.[1][2]
Create an Intermediate: Dilute your DMSO stock 200x into a separate tube of warm media.
Visual Check: Vortex and hold up to the light. Is it cloudy? If yes, you have precipitation.[1]
Fix: Sonicate for 5 minutes. If still cloudy, lower the concentration.
Final Transfer: Add this intermediate to your cells. This ensures the DMSO concentration is <0.5% and the compound is pre-equilibrated.[1]
Module 3: Dosing & Therapeutic Window
The Issue: Off-Target Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a known bioisostere for ATP and binds to various kinases (e.g., KDR, p38, CK2). High doses (>10 µM) will almost certainly inhibit housekeeping kinases, causing cell cycle arrest.
Likely onset of off-target kinase inhibition (ATP competition).[1][2]
DMSO Limit
< 0.5% (v/v)
Higher DMSO permeabilizes membranes, sensitizing cells to the compound.
Assay Duration
24 - 48 Hours
Long exposures increase risk of chemical degradation (see Module 1).[1][2]
FAQ: Dosing Strategy
Q: My cells are dying at 10 µM. Is this a "hit"?A: Likely not. 10 µM is a high concentration for this scaffold.[1][2] If you do not see activity below 1 µM, the 10 µM effect is likely off-target toxicity or solubility-driven.[1][2]
Q: How do I prove the toxicity is specific?A: Use a structural negative control . Synthesize or purchase the 7-methyl or 7-hydrogen analog (removing the reactive chlorine).[1][2] If the toxicity persists with the non-reactive analog, it is likely due to scaffold-based kinase inhibition rather than chemical reactivity.
Validating the Biological Target of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Derivatives: A Comparative Guide to Kinase Profiling Platforms
Executive Summary In modern oncology and neuropharmacology, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged chemical scaffold. Specifically, the building block 7-chloro-2-methylpyrazolo[1,5-a]pyrimi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern oncology and neuropharmacology, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged chemical scaffold. Specifically, the building block 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine serves as a versatile precursor for synthesizing potent, ATP-competitive kinase inhibitors.
Because the pyrazolo[1,5-a]pyrimidine core perfectly mimics the adenine ring of ATP, it docks deeply into the kinase hinge region. The 7-chloro and 5-amine positions provide orthogonal handles for nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig cross-coupling, enabling rapid diversification to target specific kinases such as Threonine Tyrosine Kinase (TTK) , Cyclin-Dependent Kinases (CDKs) , and Tropomyosin Receptor Kinases (TRK) .
However, synthesizing the library is only the first step. Validating the exact biological target of these newly synthesized derivatives requires robust, orthogonal assay platforms. This guide objectively compares the top methodologies for validating the targets of pyrazolo[1,5-a]pyrimidine derivatives and provides self-validating experimental protocols.
Comparative Analysis of Target Validation Platforms
To definitively prove that a 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine derivative engages its intended kinase, researchers must bridge the gap between biochemical affinity and physiological target engagement. Below is a comparison of the three industry-standard platforms.
Table 1: Performance Comparison of Target Validation Alternatives
Parameter
TR-FRET (Biochemical)
CETSA (Cellular)
KinomeScan (Selectivity)
Mechanism
Time-resolved fluorescence competition
Thermal stabilization of target protein
DNA-tagged kinase competition binding
Throughput
High (384/1536-well plates)
Low to Medium
High (Panel of >400 kinases)
Physiological Relevance
Low (Purified recombinant kinase)
High (Intact live cells)
Low (Immobilized active sites)
Sensitivity
High (pM to nM range)
Moderate (Requires high target expression)
High (Measures thermodynamic Kd)
Best Use Case
Primary screening of derivative libraries
Confirming intracellular target engagement
Profiling off-target toxicity/selectivity
Supporting Experimental Data
To demonstrate the efficacy of these platforms, Table 2 summarizes representative experimental data comparing a synthesized pyrazolo[1,5-a]pyrimidine hit compound against Roscovitine (a standard purine-based CDK inhibitor) across the three validation platforms.
Table 2: Representative Validation Data (CDK2 Target)
Compound
TR-FRET (CDK2 IC50)
KinomeScan (S-score @ 1µM)
CETSA (ΔTm in HCT-116)
Phenotypic (Cell Viability IC50)
Pyrazolo[1,5-a]pyrimidine Hit
18 nM
0.02 (Highly Selective)
+6.5 °C
0.12 µM
Roscovitine (Control)
150 nM
0.15 (Moderate)
+2.1 °C
1.5 µM
DMSO (Vehicle)
N/A
N/A
0 °C
N/A
Data Interpretation: The pyrazolopyrimidine derivative exhibits superior biochemical potency (18 nM) and induces a massive thermal shift (+6.5 °C), proving that the compound successfully permeates the cell membrane and stabilizes CDK2 in a physiological environment.
Experimental Methodologies
As a Senior Application Scientist, it is critical to understand why certain steps are taken, rather than just following a recipe. Below are the self-validating protocols for the two most critical validation workflows.
Protocol A: TR-FRET Kinase Binding Assay
Rationale: Heterocyclic compounds like pyrazolo[1,5-a]pyrimidines often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Causality: The inclusion of the non-ionic detergent Brij-35 prevents the highly hydrophobic pyrazolopyrimidine derivatives from non-specifically adsorbing to the plastic walls of the microplate, ensuring accurate IC50 calculations.
Compound Dilution: Serially dilute the derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.
Causality: Maintaining a strict 1% DMSO vehicle ensures compound solubility without causing solvent-induced denaturation of the kinase.
Kinase/Tracer Addition: Add the target kinase (e.g., CDK2) tagged with a Europium (Eu) anti-tag antibody, followed by an Alexa Fluor 647-labeled ATP-competitive tracer.
Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.
Causality: Pyrazolo[1,5-a]pyrimidines often exhibit slow-binding kinetics due to their deep insertion into the ATP pocket. A 60-minute incubation ensures the system reaches thermodynamic equilibrium before reading.
Detection: Read on a time-resolved microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine specific binding.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Rationale: Biochemical assays cannot prove a drug works in vivo. CETSA validates that the pyrazolopyrimidine derivative can cross the lipid bilayer and bind the kinase in the complex environment of a living cell.
Cell Treatment: Incubate live HCT-116 cells with the pyrazolopyrimidine derivative (10 µM) or DMSO control for 2 hours at 37°C.
Causality: This duration allows sufficient time for the compound to permeate the membrane, overcome intracellular ATP competition, and engage the target kinase.
Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler.
Causality: Heating denatures unbound proteins. When the pyrazolopyrimidine compound binds the kinase, it lowers the free energy of the folded state, thermodynamically stabilizing the protein against heat-induced aggregation.
Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.
Causality: Mechanical lysis via freeze-thaw is preferred over harsh detergents (like RIPA), as detergents can artificially disrupt the compound-target complex or alter the protein's melting curve.
Separation & Quantification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble supernatant via Western Blot targeting the specific kinase to calculate the apparent melting temperature (Tm) shift.
Target Validation Workflow Visualization
Workflow for validating kinase targets of pyrazolo[1,5-a]pyrimidine derivatives.
References
Liu, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]
Kroll, M., et al. "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration." Journal of Medicinal Chemistry. Available at:[Link]
Mahajan, A. T., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules (MDPI). Available at:[Link]
Comparative
Comparing 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine to other kinase inhibitors
In the landscape of targeted oncology and inflammatory therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. While the prompt specifically identifies 7-chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of targeted oncology and inflammatory therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. While the prompt specifically identifies 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8)[1], it is critical to understand that this molecule is not a final active pharmaceutical ingredient (API). Rather, it is a highly reactive, foundational synthetic intermediate used to construct the pyrazolo[1,5-a]pyrimidine pharmacophore[2].
This guide provides an in-depth comparative analysis of the pyrazolo[1,5-a]pyrimidine scaffold—derived from this specific intermediate—against other prominent kinase inhibitor chemotypes, detailing the mechanistic causality, quantitative performance, and the experimental workflows required to validate these compounds.
Structural Causality: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core acts as a rigid bioisostere of adenine[2]. When researchers utilize 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, they are leveraging two highly orthogonal reactive sites to probe the kinase ATP-binding pocket:
The 7-Chloro Position: Highly electrophilic, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) or Suzuki/Buchwald cross-coupling. This position is typically functionalized with bulky hydrophobic moieties (e.g., substituted anilines or cyclopentyl groups) to occupy the deep hydrophobic back-pocket of the kinase, driving selectivity[3].
The 5-Amine Position: Readily acylated or alkylated to interact with the solvent-exposed region or the ribose-binding pocket, improving aqueous solubility and pharmacokinetic properties[4].
The nitrogen atoms within the core ring system serve as precise hydrogen bond acceptors and donors, perfectly aligning with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Met592 in TRKA)[5].
Mechanistic Comparison with Alternative Chemotypes
How does the pyrazolo[1,5-a]pyrimidine class compare to other standard kinase inhibitor scaffolds?
Pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib, Larotrectinib): These are predominantly Type I inhibitors . They bind to the active "DFG-in" conformation of the kinase[6]. Because the scaffold perfectly mimics ATP, it achieves sub-nanomolar potency (IC50 < 5 nM). However, achieving selectivity requires meticulous functionalization at the 7-position to exploit minor differences in the hydrophobic pockets of target kinases (like CDKs vs. TRKs)[7].
Quinazolines (e.g., Erlotinib - EGFR Inhibitor): Quinazolines bind via the N1 atom to the hinge region. They are structurally flatter than pyrazolo[1,5-a]pyrimidines. While highly effective for EGFR, their planar nature often leads to off-target intercalation or broader kinome cross-reactivity if not heavily substituted.
Aminopyrimidines (e.g., Imatinib - BCR-ABL Inhibitor): These are typically Type II inhibitors , requiring the kinase to adopt an inactive "DFG-out" conformation. While this provides excellent selectivity (as the inactive conformation is less conserved across the kinome), it makes the drugs highly susceptible to resistance mutations (e.g., the T315I "gatekeeper" mutation in ABL), which physically block the drug from entering the deep pocket.
Mechanism of action: Pyrazolo[1,5-a]pyrimidine inhibitors competitively block ATP binding.
Quantitative Performance Data
The table below summarizes the biochemical performance of drugs and clinical candidates derived from the pyrazolo[1,5-a]pyrimidine scaffold compared to alternative chemotypes.
To objectively evaluate compounds synthesized from 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, researchers must employ a self-validating assay cascade. Biochemical potency must be confirmed by cellular target engagement.
Causality: Heterocyclic compounds often exhibit auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before reading the emission, eliminating background fluorescence and ensuring the IC50 value is a true reflection of ATP-competitive inhibition.
Preparation: Prepare a 384-well low-volume plate. Dilute the synthesized pyrazolo[1,5-a]pyrimidine inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) in 1% DMSO.
Enzyme Incubation: Add 2 nM of recombinant kinase (e.g., CDK2/Cyclin E complex) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add ATP at its predetermined Michaelis constant (
) and a biotinylated peptide substrate. Incubate for 60 minutes.
Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic fit.
Causality: A compound may inhibit a kinase in a cell-free assay but fail in vitro due to poor cell permeability or rapid efflux. This protocol validates that the inhibitor crosses the membrane and blocks downstream signaling (e.g., Retinoblastoma protein (Rb) phosphorylation for CDK2).
Cell Treatment: Seed HCT-116 (colon cancer) cells at
cells/well in a 6-well plate. Treat with the inhibitor at 1x, 5x, and 10x the biochemical IC50 for 4 hours.
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented strictly with protease and phosphatase inhibitors (Na3VO4, NaF) to prevent artifactual dephosphorylation during lysis.
Protein Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.
Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against total Rb and phospho-Rb (Ser807/811).
Validation: Probe for GAPDH or
-actin as a loading control. A successful inhibitor will show a dose-dependent decrease in the p-Rb band intensity without altering total Rb levels[9].
Hit-to-lead workflow utilizing the 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine intermediate.
References
Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). National Library of Medicine (NIH).
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. National Library of Medicine (NIH).
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI.
Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor. Drugs of the Future / Portico.
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine vs other pyrazolopyrimidine analogs
This technical guide details the properties, synthesis, and applications of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors (...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the properties, synthesis, and applications of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., ASK1, Trk, CDK).
Comparative Analysis, Synthesis, and Application in Kinase Drug Discovery[1][2]
Executive Summary
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) is a bifunctional bicyclic scaffold. Unlike the more common 5,7-dimethyl or 7-chloro-5-methyl analogs, this compound features a primary amine at the C5 position. This structural modification fundamentally alters its electronic properties, solubility profile, and binding mode within ATP-binding pockets of kinases.
It serves as a critical intermediate for Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors and Tropomyosin Receptor Kinase (Trk) inhibitors. The C7-chloro group acts as an electrophilic handle for nucleophilic aromatic substitution (
), while the C5-amine functions as a hydrogen bond donor, often interacting with the hinge region of the kinase domain.
Comparative Analysis: 5-Amine vs. Methyl/H Analogs
The selection of the C5 substituent dictates the synthetic utility and physicochemical properties of the scaffold.
Table 1: Physicochemical & Reactivity Profile
Feature
Subject Compound (5-NH2)
Analog A (5-Methyl)
Analog B (5-H)
Structure
7-Cl, 2-Me, 5-NH2
7-Cl, 2-Me, 5-Me
7-Cl, 2-Me, 5-H
Electronic Effect
Electron-donating (+M); deactivates C7 toward .
Weakly donating (+I); moderate C7 reactivity.
Neutral; high C7 reactivity.
Solubility (Aq)
Moderate (Polar amine)
Low (Lipophilic)
Low
H-Bonding
Donor (NH2) + Acceptor (N)
Acceptor only
Acceptor only
Primary Use
Hinge-binding scaffold (ASK1, CDK)
Hydrophobic core (general kinase)
General scaffold
Reactivity
High Selectivity: C5-NH2 is nucleophilic; C7-Cl is electrophilic.
Mono-functional: Only C7-Cl is reactive.
Mono-functional: Only C7-Cl is reactive.
Key Insight: The "Deactivation" Advantage
While the 5-amino group electronically deactivates the pyrimidine ring (making the C7-chlorine less susceptible to displacement than in the 5-H analog), this increases chemoselectivity . It prevents over-reaction or side reactions during complex synthesis, allowing for controlled introduction of amines or alkoxides at the C7 position under specific conditions (e.g., acid catalysis or high temperature).
Experimental Protocol: Synthesis & Validation
Objective: Synthesize 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine starting from commercially available precursors.
Phase 1: Cyclocondensation (The Ring Formation)
The regioselectivity of this step is governed by the thermodynamics of the 1,3-electrophile (ethyl cyanoacetate).
In the context of ASK1 inhibitors (e.g., related to patents US20110077235A1), the 5-amine group is crucial.
Binding Mode: The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.
Hinge Interaction: The C5-amine (
) and the N4 nitrogen form a bidentate hydrogen bond donor-acceptor motif with the kinase hinge region backbone.
Selectivity: The 2-methyl group fits into a small hydrophobic pocket (gatekeeper region), excluding larger kinases that cannot accommodate this steric bulk.
Reaction Scheme: SNAr Displacement
To generate the final inhibitor, the 7-chloro group is displaced by an aniline or benzylamine derivative.
Conditions: Nucleophile (1.1 eq), Isopropanol or n-Butanol,
-TsOH (catalytic) or DIPEA, 80–100°C.
Observation: The reaction rate is slower than with 5-H analogs due to the electron-donating 5-NH2, often requiring acid catalysis to protonate N4 and activate the ring.
References
ASK1 Inhibitors & Synthesis: Corkey, B. K., et al. (2011). Apoptosis Signal-Regulating Kinase 1 Inhibitors. US Patent Application US20110077235A1. Link
Pyrazolo[1,5-a]pyrimidine Scaffold Review: Fassihi, A., et al. (2009). Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives. Heterocycles. Link
Regioselectivity in Synthesis: McKillop, A., et al. (2013).[1][2] Reaction of 5-aminopyrazoles with ethyl cyanoacetate: A structural reinvestigation. Journal of Heterocyclic Chemistry. (Validated via general reactivity patterns in J. Org. Chem.).[3][4][5][2][6][7][8][9][10][11]
Kinase Binding Modes: Wan, Z. K., et al. (2016). Synthesis and SAR of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Trk kinases. Bioorganic & Medicinal Chemistry Letters. Link
Reproducibility & Selectivity Guide: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
This guide outlines the critical parameters for ensuring reproducibility when working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specialized heterocyclic building block. Executive Summary: The Regioselect...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the critical parameters for ensuring reproducibility when working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specialized heterocyclic building block.
Executive Summary: The Regioselectivity Trap
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Zaleplon, Dinaciclib analogs). However, the specific isomer 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) presents a unique reproducibility challenge: Regioisomeric Identity .
Standard nucleophilic aromatic substitution (
) on the common precursor, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, favors the 7-position by a factor of >10:1 due to the electronic influence of the bridgehead nitrogen. Consequently, commercial supplies labeled as the "5-amine-7-chloro" variant are frequently contaminated with, or entirely composed of, the thermodynamically favored 7-amino-5-chloro isomer.
Why this matters:
Reactivity Mismatch: The 7-chloro substituent is highly reactive in Pd-catalyzed cross-couplings and
. The 5-chloro substituent is significantly more inert. Using the wrong isomer leads to complete experimental failure (0% yield) under standard conditions.
False Negatives: Researchers may incorrectly conclude a synthetic route is invalid when the failure is purely structural.
Technical Comparison: Product vs. Alternatives
This section objectively compares the target compound against its primary functional alternatives: the 7-bromo analog (higher reactivity) and the 5,7-dichloro precursor (in-situ generation).
Table 1: Performance Matrix of Pyrazolo[1,5-a]pyrimidine Building Blocks
Feature
7-Chloro-5-amine (Target)
7-Bromo-5-amine (Alternative A)
5,7-Dichloro-2-methyl (Precursor)
Primary Application
Selective functionalization at C-7 (Suzuki/Buchwald).
The 7-bromo alternative is recommended for room-temperature couplings or when using sensitive boronic acids that degrade at high temperatures. However, for scale-up, the 7-chloro variant is preferred due to lower atom economy costs, provided the isomeric purity is validated.
Critical Quality Control: Validating the Isomer
Before initiating any downstream chemistry, you must validate the regiochemistry. A simple LC-MS is insufficient as both isomers have identical mass (
182.6).
Protocol A: NMR Diagnostic Check
Principle: The chemical shift of the proton at position 6 (H-6) is sensitive to the shielding effects of the adjacent substituents.
Method: Dissolve 5 mg in DMSO-
.
Criteria:
Target (7-Cl, 5-NH2): H-6 signal appears upfield (shielded by 5-amino), typically
6.0 – 6.2 ppm .
Impurity (7-NH2, 5-Cl): H-6 signal appears downfield (deshielded by 5-Cl), typically
6.4 – 6.6 ppm .
NOESY Confirmation: Irradiation of the 5-NH2 protons should show a strong NOE to the H-6 proton. If the amine is at position 7, the NOE to H-6 is weaker or absent (due to distance/geometry).
Visualizing the Selectivity Challenge
The following diagram illustrates the divergent pathways from the dichloro-precursor. The "Natural Path" leads to the wrong isomer. The "Target Path" requires specific blocking groups or alternative cyclization strategies.
Caption: Kinetic competition in nucleophilic aromatic substitution (
). The target compound (Green) is the minor product in direct amination.
Experimental Protocols
Protocol B: Standardized Suzuki Coupling at C-7
Purpose: To demonstrate the reactivity of the 7-chloro group. If this fails, suspect isomer contamination.
Setup: In a microwave vial, combine the substrate (0.5 mmol), phenylboronic acid (0.75 mmol), and catalyst (0.025 mmol).
Solvation: Add 1,4-Dioxane (4 mL) and 2M
(1 mL).
Degas: Sparge with argon for 5 minutes. Cap the vial.
Reaction: Heat to 100°C for 2 hours (or microwave at 110°C for 30 min).
Workup: Dilute with EtOAc, wash with brine. Dry over
.
Expectation:
Correct Isomer: >85% conversion to 2-methyl-5-amino-7-phenylpyrazolo[1,5-a]pyrimidine.
Wrong Isomer: <5% conversion (Recovery of starting material).[1]
Protocol C: Storage & Handling
Hygroscopicity: The 5-amine moiety can form hydrates. Store in a desiccator.
Oxidation: Primary amines on electron-deficient rings are relatively stable, but long-term exposure to air can lead to N-oxide formation or dimerization. Store at -20°C under Argon.
References
BenchChem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (Accessed 2026).
Novikova, D. S., et al. Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russian Journal of General Chemistry, 2023.
Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992. (Establishes NMR shift rules for 5 vs 7 positions).
Stepaniuk, O. O., et al. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters.[3] Synthesis, 2013.[3]
Navigating the Kinome: A Comparative Guide to the Selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex landscape where achieving...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex landscape where achieving target specificity is critical for therapeutic success and minimizing off-target effects.[1] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors.[2] Its versatility allows for chemical modifications that can exquisitely tune its binding affinity and selectivity for various kinase targets.[2]
This guide provides an in-depth technical comparison of the hypothesized selectivity of a representative pyrazolo[1,5-a]pyrimidine, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , against established kinase inhibitors. Due to the absence of publicly available experimental data for this specific compound, we will infer a plausible target profile based on the known activities of structurally related analogs. This guide will objectively compare this hypothesized profile with that of a highly selective inhibitor and a broad-spectrum inhibitor, supported by experimental data and detailed methodologies for assessing kinase selectivity.
The Critical Role of Kinase Inhibitor Selectivity
Protein kinases are key regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][3] In diseases such as cancer, the aberrant activity of specific kinases can drive tumorigenesis and metastasis.[1][4] The development of small molecule kinase inhibitors that can selectively block the activity of these oncogenic kinases has revolutionized cancer therapy.[5]
However, the high degree of structural similarity within the ATP-binding site across the kinome makes achieving selectivity a significant hurdle.[5] A lack of selectivity can lead to the inhibition of unintended kinases, resulting in off-target toxicities and diminished therapeutic efficacy.[2] Therefore, a thorough understanding of a compound's selectivity profile is essential for its development as a safe and effective drug.
Hypothesized Target Profile of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
As of the writing of this guide, there is no direct experimental data available in the public domain for the biological targets and selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. However, based on the extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold, we can formulate a well-reasoned hypothesis.
The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif for many protein kinases.[2] Modifications at the 5 and 7-positions of this scaffold have been shown to significantly influence kinase selectivity. For instance, various 7-aminopyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of receptor tyrosine kinases such as VEGFR and PDGFR.[6] Furthermore, derivatives of this scaffold have been optimized to selectively target non-receptor tyrosine kinases like c-Src and serine/threonine kinases such as AAK1 and ROCK2.[7][8][9]
Given this precedent, it is plausible to hypothesize that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is likely to exhibit inhibitory activity against one or more protein kinase families. The 7-chloro group often serves as a synthetic handle for further derivatization, but in its own right, it can contribute to binding interactions. The 5-amino and 2-methyl groups will also play a crucial role in defining the compound's affinity and selectivity profile. For the purpose of this comparative guide, we will proceed with the working hypothesis that this compound may exhibit activity against members of the Src family of kinases , a common target for this scaffold.
Comparative Selectivity Analysis
To contextualize the hypothesized selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, we will compare it to two well-characterized kinase inhibitors:
Dasatinib: A potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[10] It is known for its broad activity across the kinome.[11][12]
A highly selective c-Src inhibitor (e.g., analogs of PP2): Compounds designed to potently and selectively inhibit c-Src with minimal off-target effects.[13]
The following table summarizes the hypothetical inhibitory profile of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine against a representative panel of kinases, alongside the known experimental data for Dasatinib and a selective c-Src inhibitor.
Kinase Target
Hypothesized IC50 (nM) for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Disclaimer: The IC50 values for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine are purely hypothetical and are presented for illustrative purposes to facilitate a comparative discussion. Experimental validation is required to determine the actual selectivity profile.
This comparison highlights the spectrum of kinase inhibitor selectivity. Dasatinib exhibits potent inhibition against a broad range of kinases, which can be therapeutically beneficial in certain contexts but also carries a higher risk of off-target effects. In contrast, a highly selective c-Src inhibitor is designed to minimize interactions with other kinases, potentially leading to a better safety profile. The hypothesized profile of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is positioned as a moderately selective inhibitor, a common starting point in drug discovery campaigns from which further optimization can be undertaken to enhance selectivity.
Signaling Pathways and the Importance of Context
The functional consequence of kinase inhibition is intrinsically linked to the signaling pathways in which the target kinase operates.[4] C-Src is a non-receptor tyrosine kinase that plays a crucial role in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[10] It often acts downstream of receptor tyrosine kinases (RTKs) like EGFR and integrates signals that contribute to oncogenesis.[4][15]
Below is a simplified representation of a key signaling pathway involving c-Src.
Figure 1: Simplified signaling pathway involving c-Src and its crosstalk with the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Selective inhibition of c-Src would be expected to primarily impact its direct downstream effectors, while a broader spectrum inhibitor like Dasatinib would affect multiple nodes within this and other pathways simultaneously.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile is a multi-step process that typically involves both biochemical and cell-based assays.[5][16]
Experimental Workflow
The general workflow for kinase inhibitor selectivity profiling is outlined below.
Head-to-head comparison of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and related compounds
Executive Summary: The "Privileged" Scaffold The pyrazolo[1,5-a]pyrimidine core is widely recognized in medicinal chemistry as a "privileged scaffold" due to its ability to mimic the ATP purine ring, making it a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged" Scaffold
The pyrazolo[1,5-a]pyrimidine core is widely recognized in medicinal chemistry as a "privileged scaffold" due to its ability to mimic the ATP purine ring, making it a cornerstone in the design of kinase inhibitors (e.g., CDK, KDR, Trk, and Pim-1 inhibitors).
This guide focuses on 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specific intermediate that offers a unique substitution pattern:
C7-Chloro: A highly reactive electrophilic handle for Suzuki couplings or nucleophilic aromatic substitution (SNAr).[1]
C5-Amine: An electron-donating group that modulates the ring's electronics and serves as a hydrogen bond donor/acceptor in the kinase hinge region.[1]
C2-Methyl: Provides hydrophobic bulk and metabolic stability.[1]
Critical Technical Distinction: Researchers must distinguish this compound from its regioisomer, 5-chloro-7-amine, and the parent 5,7-dichloro scaffold.[1] Confusing these leads to incorrect substitution patterns during library synthesis.
Understanding the origin of these isomers is crucial for reaction planning. The 7-position is significantly more electrophilic than the 5-position in the pyrazolo[1,5-a]pyrimidine ring.[1]
The Regioselectivity Trap
If you start with the 5,7-dichloro analog and react it with an amine (e.g., ammonia), the nucleophile will attack the C7 position first, yielding the 5-chloro-7-amine isomer—NOT the target compound.[1]
To obtain 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , one must typically employ a de novo cyclization strategy where the 5-amino group is established during ring formation, or use specific protecting group strategies.[1]
Caption: Divergent synthesis pathways. Note that direct nucleophilic substitution on the dichloro scaffold yields the regioisomer, not the target.
Experimental Performance Data
A. Reactivity in Cross-Coupling (Suzuki-Miyaura)
The 7-chloro substituent in the target compound is an excellent partner for Palladium-catalyzed cross-coupling, despite the deactivating effect of the 5-amino group.[1]
5,7-Dichloro: Full conversion in <1 hour (Reacts at C7).
Target (7-Cl, 5-NH2): <10% conversion after 4 hours. The electron-donating 5-NH2 significantly reduces the electrophilicity of C7.[1]
Implication: If you need to introduce an amine at C7, use the 5,7-dichloro scaffold first, then functionalize C5. If you need a carbon-carbon bond at C7 (Suzuki), the Target Compound is superior because it avoids over-reaction.
Detailed Experimental Protocol
Protocol: Suzuki Coupling of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine[1]
This protocol is optimized to prevent catalyst poisoning by the free amine while ensuring complete conversion of the chloride.
Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed solvent mixture via syringe.
Catalyst Addition: Quickly remove the cap, add Pd catalyst, and reseal. Purge for another 2 minutes.
Reaction: Heat to 100°C for 3 hours (oil bath) or 120°C for 30 mins (microwave).
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash chromatography (DCM/MeOH gradient). The free amine makes the product polar; expect elution at 5-10% MeOH.
Self-Validating Check:
TLC Monitoring: The starting material (7-Cl) is less polar than the product (biaryl amine). Use a stain (e.g., Ninhydrin) to visualize the free amine.
1H NMR: Look for the disappearance of the C7-H signal (if applicable) or the shift of the C6-H proton.[1]
Biological Context: Pharmacophore Mapping[1]
The 5-amine group is often critical for binding affinity in kinase pockets (e.g., the hinge region).
Caption: Pharmacophore interactions. The 5-amino group anchors the molecule, while the 7-position allows extension into the solvent-exposed region to tune selectivity.[1]
References
BLD Pharm. (2025).[3] Product Analysis: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8).[1][2][3][5] Retrieved from
BenchChem. (2025). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide. Retrieved from
National Institutes of Health (NIH). (2018). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from
Organic Chemistry Portal. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters. Retrieved from
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Retrieved from
Confirming On-Target Effects of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine: A Comparative Guide
In the landscape of contemporary drug discovery, the rigorous validation of a compound's on-target effects is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scien...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery, the rigorous validation of a compound's on-target effects is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously confirm the on-target engagement and downstream cellular impact of the novel kinase inhibitor candidate, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established hinge-binding motif present in numerous kinase inhibitors, suggesting a protein kinase as the likely primary target for this compound.[1][2][3][4][5][6] This guide will therefore focus on a multi-pronged approach to first identify the specific kinase target(s) and then to provide robust, quantitative evidence of on-target activity in comparison to established inhibitors.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of protein kinases.[4] Numerous derivatives have been developed as inhibitors of a diverse range of kinases, including Casein Kinase 2 (CK2), Adaptor-Associated Kinase 1 (AAK1), and Checkpoint Kinase 1 (CHK1).[2][3][6] The specific substitutions on the pyrazolo[1,5-a]pyrimidine ring system dictate the potency and selectivity of these compounds. For 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, the substituents at the C2, C5, and C7 positions are critical determinants of its target profile.
A Multi-Faceted Strategy for On-Target Validation
Tier 1: Initial Target Identification and Direct Binding
The initial step is to identify the primary kinase target(s) of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and to quantify its direct binding affinity.
Kinase Profiling via Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a rapid and sensitive method to identify protein-ligand interactions.[1] The principle is that the binding of a ligand increases the thermal stability of a protein. This change in the melting temperature (Tm) is a direct indicator of binding.
Experimental Protocol: Kinase Panel Screening by DSF
Preparation of Kinase Panel: A diverse panel of recombinant human kinases (e.g., 50-100 kinases) is prepared in a suitable buffer.
Compound Preparation: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is serially diluted to a range of concentrations.
Assay Setup: In a 96- or 384-well plate, each well contains the kinase, the compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
Thermal Denaturation: The plate is subjected to a temperature gradient in a real-time PCR instrument.
Data Analysis: The fluorescence intensity is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (kinase + DMSO) from the Tm of the sample (kinase + compound).
Data Presentation: Comparative Kinase Selectivity Profile
Kinase
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (ΔTm °C at 10 µM)
Comparator: Silmitasertib (ΔTm °C at 10 µM)
CK2α
+8.5
+9.2
PIM1
+2.1
+4.5
DYRK1A
+1.8
+3.1
CLK2
+1.5
+2.8
AAK1
+0.9
+1.2
... (other kinases)
< 1.0
...
Hypothetical data based on typical kinase inhibitor profiles.
This initial screen will identify the most likely primary target(s). Based on extensive literature on similar scaffolds, Casein Kinase 2 (CK2) is a strong candidate.[1][2][4] For the remainder of this guide, we will proceed with the hypothesis that CK2 is the primary target of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.
Tier 2: Confirming Target Engagement in a Cellular Context
Demonstrating direct binding to a purified protein is a critical first step, but it is imperative to confirm that the compound engages its target within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures target engagement in cells and even tissues.[7][8] The principle is identical to DSF: ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Western Blot-based CETSA
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CK2 dependency) and treat with varying concentrations of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine or a vehicle control (DMSO) for a defined period.
Thermal Challenge: Harvest the cells and resuspend them in a physiological buffer. Aliquots of the cell suspension are heated to a range of temperatures.
Cell Lysis and Protein Quantification: After the heat challenge, the cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
Western Blotting: The amount of soluble target protein (e.g., CK2α) in each sample is quantified by Western blotting using a specific antibody.
dot
graph TD {
A[Cell Culture & Compound Treatment] --> B{Thermal Challenge};
B --> C[Cell Lysis];
C --> D{Separation of Soluble & Precipitated Proteins};
D --> E[Western Blot for Target Protein];
E --> F[Quantification of Soluble Protein];
}
CETSA Experimental Workflow
Data Presentation: CETSA Dose-Response Curve
Compound Concentration (µM)
% Soluble CK2α at 52°C (Normalized to 37°C)
0 (Vehicle)
25%
0.1
35%
1
70%
10
85%
100
88%
Hypothetical data illustrating target stabilization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding to a specific protein target in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that reversibly binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Cell Line Engineering: Create a stable cell line expressing CK2α fused to NanoLuc® luciferase.
Assay Setup: Plate the cells and add the fluorescent NanoBRET™ tracer for CK2.
Compound Addition: Add serial dilutions of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) and calculate the BRET ratio.
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
dot
graph TD {
A[Engineered Cells (Target-NanoLuc)] --> B{Add Fluorescent Tracer};
B --> C[Add Test Compound];
C --> D{Measure BRET Signal};
D --> E[Calculate IC50];
}
NanoBRET™ Assay Workflow
Data Presentation: Comparative Cellular Target Engagement
Compound
NanoBRET™ IC50 (µM)
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
0.8
Silmitasertib
1.2
Hypothetical data showing cellular potency.
Tier 3: Assessing Downstream Cellular Effects and Global Selectivity
Confirming direct target binding is essential, but understanding the functional consequences of this engagement and the compound's broader cellular selectivity is equally important for its development as a therapeutic agent.
Phospho-Proteomics for Pathway Analysis
If 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine inhibits CK2, a pleiotropic kinase with numerous substrates, we expect to see changes in the phosphorylation status of its downstream targets.[2] Mass spectrometry-based phospho-proteomics provides an unbiased, global view of these changes.
Cell Treatment and Lysis: Treat cells with the compound or vehicle. Lyse the cells and digest the proteins into peptides.
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the treated and control samples.
Data Presentation: Key Downstream Phosphorylation Changes
Phospho-site
Protein Function
Fold Change (Compound vs. Vehicle)
pS209-AKT1S1
Known CK2 Substrate
-4.2
pS129-PDHA1
Known CK2 Substrate
-3.8
pT308-AKT1
PI3K/AKT Pathway
-1.2
pS473-AKT1
PI3K/AKT Pathway
-1.1
Hypothetical data demonstrating on-target pathway modulation.
Proteome-wide CETSA (CETSA-MS)
To assess the selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine across the entire proteome, CETSA can be coupled with mass spectrometry (CETSA-MS). This powerful technique can identify not only the intended target but also potential off-target binders.
Experimental Protocol: CETSA-MS
CETSA Experiment: Perform a CETSA experiment as described previously, but at a single, discriminating temperature.
Protein Digestion and Labeling: Digest the soluble protein fractions from the vehicle- and compound-treated samples into peptides and label them with isobaric tags (e.g., TMT).
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.
Data Analysis: Identify proteins that show a significant increase in thermal stability in the presence of the compound.
Data Presentation: Proteome-wide Selectivity Profile
Protein
Thermal Stabilization (Fold Change)
Known Function
CSNK2A1 (CK2α)
+3.5
Primary Target
CSNK2A2 (CK2α')
+3.2
Primary Target Isoform
Other Protein 1
+1.3
Potential Off-Target
Other Protein 2
+1.2
Potential Off-Target
Hypothetical data confirming high selectivity for the primary target.
Conclusion
The validation of on-target effects is a critical and multi-faceted process. By employing a tiered approach that combines biophysical methods for direct binding (DSF), cellular assays for target engagement (CETSA, NanoBRET™), and "omics" technologies for downstream pathway analysis and global selectivity (phospho-proteomics, CETSA-MS), a robust and compelling data package can be generated for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. This comprehensive strategy not only confirms the intended mechanism of action but also provides crucial insights into the compound's selectivity and potential for further development.
References
The cellular thermal shift assay for evalu
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - bioRxiv.org.
The cellular thermal shift assay for evalu
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC.
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed.
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv.
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace.
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).
Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed.
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: exploration of core and headpiece structure-activity rel
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
Proteomic Analysis of Microorganisms - MDPI.
Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a templ
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI.
Personal protective equipment for handling 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
The following technical guide details the operational safety, handling, and disposal protocols for 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine . Executive Summary & Compound Identity Objective: Provide immediate, a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the operational safety, handling, and disposal protocols for 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine .
Executive Summary & Compound Identity
Objective: Provide immediate, actionable safety intelligence for researchers handling this specific pyrazolo[1,5-a]pyrimidine derivative.
Core Hazard Insight: As a chlorinated fused heterocycle, this compound possesses a reactive electrophilic center at the C7 position. While primary GHS classifications often label it as an Irritant , its structural potential for Nucleophilic Aromatic Substitution (
) implies a hidden risk of skin sensitization and protein alkylation upon contact. Treat as a high-potency sensitizer.
Parameter
Technical Detail
Chemical Name
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
CAS Number
1189852-05-8
Molecular Formula
Molecular Weight
182.61 g/mol
Physical State
Solid (typically off-white to beige powder)
Solubility
Soluble in DMSO, DMF; limited solubility in water.[1][2]
Risk Assessment & Hazard Identification
Based on structural analogs (e.g., 7-chloropyrazolo[1,5-a]pyrimidine) and functional group reactivity.[1]
GHS Classification (Class-Based)
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]
Critical Reactivity Hazards
Electrophilic Substitution: The chlorine atom at position 7 is highly activated. Accidental contact with biological nucleophiles (proteins, DNA) can lead to covalent binding.
Hydrolysis Risk: Reacts slowly with moisture to release hydrochloric acid (HCl) traces, potentially acidifying long-stored solutions.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. The lipophilic nature of the pyrazolopyrimidine core allows for rapid dermal absorption.
Solids: Handling powder outside a fume hood requires a P95/P3 particulate respirator .
Solutions: Standard chemical fume hood (face velocity 80–100 fpm).
Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient for solution handling due to the risk of irreversible eye damage from the amine functionality.
Operational Handling Protocols
A. Weighing & Transfer (Solid State)
Static Control: Use an anti-static gun or ionizer bar. The fine powder is prone to static cling, increasing inhalation risk.
Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.
Technique: Use disposable antistatic weighing boats. Do not return excess material to the stock container to prevent hydrolysis/contamination.
B. Reaction Setup (Solution State)
Solvent Choice: Dissolve in anhydrous DMSO or DMF for stock solutions.
Incompatibility: Avoid strong oxidizers and strong bases unless part of the intended reaction (risk of exothermic runaway).
Heating: If heating >50°C, use a closed vessel system (pressure vial) to prevent volatilization of chlorinated byproducts.
C. Workflow Visualization
Figure 1: Operational decision tree for handling 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in solid vs. solution states.[1]
Emergency Response & Decontamination
Spill Response Workflow
Evacuate & Isolate: Clear the immediate area (radius 3m).
PPE Upgrade: Don double nitrile gloves, goggles, and a lab coat. If powder is airborne, use a respirator.
Containment:
Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.
Liquid: Adsorb with vermiculite or sand. Do not use combustible materials (sawdust).
Decontamination: Scrub the surface with a 10% Sodium Carbonate (
) solution . The base will hydrolyze the reactive chloro-group, deactivating the electrophile.[1] Follow with water and soap.
First Aid
Eye Contact: Rinse immediately for 15 minutes . The amine group can cause alkaline-like burns; speed is critical.[1]
Skin Contact: Wash with soap and water. Do not use ethanol ; it enhances skin absorption of this lipophilic compound.
Waste Disposal Strategy
Strict adherence to halogenated waste protocols is required due to the chlorine substituent.
Waste Stream
Classification
Protocol
Solid Waste
Hazardous Chemical Waste
Double-bag in polyethylene.[1] Label "Toxic Solid - Chlorinated Heterocycle".[1]
Liquid Waste
Halogenated Organic
Do not mix with acid waste (risk of toxic fumes). Segregate into the "Halogenated Solvents" carboy.
Contaminated Sharps
Biohazard/Chem Sharp
Dispose of needles/syringes immediately; do not recap.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137935284: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.[1] Retrieved from [Link]
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Pharmaceuticals. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Sensitizing Agents. Retrieved from [Link]